2-Hydrazinyl-1-phenylethan-1-ol: Structural Dynamics, Synthetic Utility, and Pharmacological Applications
Executive Summary In the landscape of modern drug discovery and heterocyclic chemistry, bifunctional scaffolds play a pivotal role in accelerating the development of targeted therapeutics. 2-Hydrazinyl-1-phenylethan-1-ol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and heterocyclic chemistry, bifunctional scaffolds play a pivotal role in accelerating the development of targeted therapeutics. 2-Hydrazinyl-1-phenylethan-1-ol (also known as 2-hydrazino-1-phenylethanol) is a highly versatile, nitrogen-rich precursor characterized by a reactive hydrazine moiety adjacent to a secondary alcohol and a bulky phenyl ring. This unique structural topology allows it to function both as a direct mechanism-based enzyme inhibitor and as a foundational building block for complex bioactive heterocycles, such as pyrazoles and pyrazolo[3,4-b]pyridines.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic pharmacological applications, and validated synthetic workflows associated with 2-hydrazinyl-1-phenylethan-1-ol, designed specifically for application scientists and drug development professionals.
Physicochemical & Structural Profiling
The reactivity and target-binding affinity of 2-hydrazinyl-1-phenylethan-1-ol are dictated by its physicochemical profile. The presence of a chiral center at the C1 position yields two distinct stereoisomers (1R and 1S), which exhibit differential steric interactions when docking into enzymatic active sites[1].
Table 1: Physicochemical Properties of 2-Hydrazinyl-1-phenylethan-1-ol [2]
Vascular Adhesion Protein-1 (VAP-1) is a copper-containing amine oxidase implicated in inflammatory diseases and Alzheimer's. 2-Hydrazinyl-1-phenylethan-1-ol serves as a mechanism-based covalent inhibitor of VAP-1[3].
Causality in Binding: The primary amine of the hydrazine group undergoes a condensation reaction with the topaquinone (TPQ) cofactor in the VAP-1 active site, forming a stable hydrazone intermediate that irreversibly traps the enzyme[4]. Simultaneously, the bulky phenyl ring forces the active site to structurally adapt. Molecular dynamics simulations reveal that the binding of the 1R and 1S stereoisomers induces a critical conformational rotation of the Leu469 residue[1]. This induced-fit mechanism provides the extra spatial volume required to accommodate the ligand, a finding that is instrumental in designing highly selective VAP-1 inhibitors that avoid off-target monoamine oxidase (MAO) inhibition[3].
Logical relationship of VAP-1 inhibition mechanism by 2-hydrazinyl-1-phenylethan-1-ol.
Synthesis of A1 Adenosine Receptor Antagonists
2-Hydrazinyl-1-phenylethan-1-ol is a critical starting material in the six-step synthesis of 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters[5]. These pyrazolo-pyridine derivatives act as potent and highly selective antagonists for the A1 Adenosine Receptor (A1AR)[6]. The N1 side chain (derived directly from the 2-hydroxy-2-phenylethyl group of the hydrazine precursor) acts as a critical hydrophobic anchor within the A1AR binding pocket, preventing receptor activation and subsequent adenylyl cyclase inhibition[7].
A1 Adenosine Receptor signaling pathway and antagonism by pyrazolo-pyridine derivatives.
Scaffold for Bioactive 5-Amino-N-Substituted Pyrazoles
The compound is extensively utilized to synthesize 5-amino-N-substituted pyrazoles, which are foundational building blocks for anticancer, anti-inflammatory, and antipsychotic agents[8],[9]. By reacting 2-hydrazinyl-1-phenylethan-1-ol with electrophilic reagents like ethyl (ethoxymethylene)cyanoacetate, researchers can efficiently construct the pyrazole core while retaining the functionalizable hydroxyl and phenyl groups for downstream structural diversification[10].
Synthetic Workflows & Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocol details the cyclocondensation workflow to generate ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate from 2-hydrazinyl-1-phenylethan-1-ol[8].
Protocol: Synthesis of 5-Amino-N-Substituted Pyrazoles
Rationale & Causality: Toluene is utilized as an aprotic solvent to facilitate high-temperature reflux (80°C) without competing nucleophilic attack from the solvent. The elevated thermal energy overcomes the activation barrier required for the initial nucleophilic attack of the hydrazine nitrogen onto the cyanoacetate, driving the subsequent ring-closure (cyclocondensation) forward.
Step-by-Step Methodology:
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-hydrazinyl-1-phenylethan-1-ol in dry toluene (0.2 M concentration).
Electrophile Addition: Dropwise, add 1.0 equivalent of ethyl (ethoxymethylene)cyanoacetate to the stirring solution.
Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for 8 hours.
In-Process Validation (Self-Validating Checkpoint): Monitor the reaction via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system. The disappearance of the highly polar hydrazine precursor (visualized with a ninhydrin stain, yielding a purple spot) confirms reaction completion. If the precursor persists, continue heating in 1-hour increments.
Workup & Phase Separation: Cool the mixture to room temperature and evaporate the toluene under reduced pressure. Partition the resulting residue between distilled water and ethyl acetate. Causality: The aqueous phase strips away unreacted polar hydrazine and water-soluble byproducts, while the organic phase selectively retains the hydrophobic pyrazole product.
Purification: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude solid via silica gel column chromatography to yield the pure pyrazole derivative.
Experimental workflow for the synthesis of 5-amino-N-substituted pyrazoles.
References
Nurminen, E. M., Pihlavisto, M., Lázár, L., Pentikäinen, U., Fülöp, F., & Pentikäinen, O. T. (2011). "Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site: Toward More Selective Inhibitors." Journal of Medicinal Chemistry, 54(7), 2143–2154.
URL: [Link]
Macchia, M., et al. (2005). "Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors." Journal of Medicinal Chemistry, 48(23), 7172–7185.
URL: [Link]
Bawazir, W. (2020). "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry, 10, 63-76.
URL: [Link]
2-Hydrazinyl-1-phenylethan-1-ol molecular weight and exact mass
An In-depth Technical Guide to 2-Hydrazinyl-1-phenylethan-1-ol: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive scientific overview of 2-Hydrazinyl-1-phenyle...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 2-Hydrazinyl-1-phenylethan-1-ol: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2-Hydrazinyl-1-phenylethan-1-ol, a molecule integrating the pharmacologically significant phenylethanolamine and hydrazine scaffolds. In the absence of extensive published data on this specific compound, this document leverages established principles of organic chemistry and medicinal chemistry to propose a robust synthetic pathway, outline a detailed strategy for structural elucidation, and explore its potential as a versatile building block for drug discovery and development. We present a well-reasoned, step-by-step protocol for its synthesis via the nucleophilic ring-opening of styrene oxide with hydrazine hydrate, supported by a mechanistic rationale. Furthermore, a comprehensive analytical workflow is detailed, predicting the expected spectroscopic signatures (MS, NMR, IR) required for unambiguous structural confirmation. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to exploit the unique chemical architecture of this and related compounds.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into novel hybrid structures is a cornerstone of rational drug design. 2-Hydrazinyl-1-phenylethan-1-ol (Figure 1) represents a compelling example of this approach, uniting two scaffolds of profound biological importance: the β-phenylethanolamine backbone and the reactive hydrazine moiety.
The β-phenylethanolamine framework is central to a vast array of neurologically active pharmaceuticals and endogenous neurotransmitters, including epinephrine and norepinephrine. Its inherent chirality and defined spatial arrangement of hydroxyl and amino groups are critical for specific receptor interactions.[1] Concurrently, the hydrazine functional group and its derivatives, such as hydrazides and hydrazones, are recognized as "privileged structures" in drug discovery.[2][3] They serve as key intermediates in the synthesis of a multitude of nitrogen-containing heterocycles and exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]
The amalgamation of these two motifs in 2-Hydrazinyl-1-phenylethan-1-ol yields a chiral, bifunctional molecule with significant potential as a synthon for novel, complex chemical entities. This guide provides the foundational chemical knowledge required to synthesize, characterize, and strategically deploy this valuable, yet under-documented, chemical building block.
Figure 1. Chemical Structure of 2-Hydrazinyl-1-phenylethan-1-ol.
Physicochemical and Computed Properties
A precise understanding of a molecule's fundamental properties is a prerequisite for its application in synthesis and screening. The key identifiers and computed physicochemical properties for 2-Hydrazinyl-1-phenylethan-1-ol are summarized in Table 1. These values are essential for analytical characterization, particularly for high-resolution mass spectrometry, and for predicting the compound's behavior in various solvent systems.
The most logical and atom-economical approach to the synthesis of 2-Hydrazinyl-1-phenylethan-1-ol is the direct nucleophilic ring-opening of a suitable epoxide with hydrazine. Styrene oxide (phenyloxirane) is the ideal starting material as it possesses the required carbon skeleton.
The reaction mechanism proceeds via a classic SN2 pathway. Hydrazine (N₂H₄), a potent nitrogen nucleophile, attacks one of the electrophilic carbons of the epoxide ring. In an unsymmetrical epoxide like styrene oxide, the attack can theoretically occur at either the C1 (benzylic) or C2 (terminal) position. However, under neutral or basic conditions, the attack is sterically driven and will predominantly occur at the less hindered C2 position. The use of a protic solvent, such as ethanol, is crucial as it facilitates the reaction by protonating the oxygen atom in the transition state, which helps to overcome the ring strain and assists in the final protonation of the resulting alkoxide to yield the alcohol.
Computational studies on the reaction of hydrazine with epoxides on graphene oxide surfaces confirm that the ring-opening is an energetically favorable process, initiated by the nucleophilic attack of the hydrazine.[8][9][10]
Detailed Experimental Protocol
This protocol is a proposed methodology based on established chemical principles for analogous reactions and should be performed with appropriate safety precautions, including the use of a fume hood and personal protective equipment, given the toxicity of hydrazine.[11]
Materials:
Styrene oxide (phenyloxirane)
Hydrazine hydrate (~64-85% solution in water)
Ethanol (absolute)
Ethyl acetate
Hexanes
Anhydrous magnesium sulfate (MgSO₄)
Silica gel (for column chromatography)
Equipment:
Round-bottom flask with magnetic stir bar
Reflux condenser
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
Reaction Setup: To a 250 mL round-bottom flask, add styrene oxide (1.0 eq.). Dissolve it in a minimal amount of absolute ethanol (approx. 5-10 mL per gram of styrene oxide).
Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (2.0-3.0 eq.) dropwise. A slight exotherm may be observed. The use of a molar excess of hydrazine helps to drive the reaction to completion and minimize the formation of dimeric or oligomeric byproducts.
Reaction: Once the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The consumption of the styrene oxide spot and the appearance of a new, more polar product spot indicates reaction progression. If the reaction is sluggish, it can be gently heated to reflux (approx. 78 °C for ethanol) for 2-4 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 25 mL) to remove excess hydrazine hydrate and water.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
Purification: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate), should effectively separate the desired product from any unreacted starting material and non-polar impurities. Pool the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-Hydrazinyl-1-phenylethan-1-ol.
Synthesis Workflow Diagram
The logical flow of the proposed synthesis is depicted in the following diagram.
Caption: Proposed workflow for the synthesis and characterization of 2-Hydrazinyl-1-phenylethan-1-ol.
Structural Elucidation and Analytical Strategy
Unambiguous confirmation of the synthesized product's structure is critical. The following is a predictive guide to the analytical data expected for 2-Hydrazinyl-1-phenylethan-1-ol.
Mass Spectrometry (MS)
High-Resolution MS (ESI-TOF): The most definitive analysis would be to confirm the exact mass. The protonated molecule [M+H]⁺ should be observed at m/z 153.1026, corresponding to the formula [C₈H₁₃N₂O]⁺.
Electron Ionization (EI-MS): The molecular ion peak (M⁺˙) at m/z 152 is expected. Key fragmentation patterns would likely include:
Loss of water (-18): A peak at m/z 134.
Loss of the hydrazinylmethyl group (-CH₂NHNH₂): A peak at m/z 107, corresponding to the [C₆H₅CHO]⁺ fragment.
Benzylic cleavage: A strong peak at m/z 105, representing the benzoyl cation [C₆H₅CO]⁺, is possible after rearrangement.
A base peak at m/z 77 corresponding to the phenyl cation [C₆H₅]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted, 400 MHz, CDCl₃):
δ 7.25-7.40 (m, 5H): A multiplet corresponding to the protons of the phenyl ring.
δ 4.75 (dd, 1H, J ≈ 8.0, 4.0 Hz): The benzylic proton (CH-OH). It would be coupled to the two diastereotopic protons on the adjacent carbon.
δ 2.95 (dd, 1H, J ≈ 13.0, 4.0 Hz): One of the diastereotopic methylene protons (CH₂-NHNH₂).
δ 2.80 (dd, 1H, J ≈ 13.0, 8.0 Hz): The second diastereotopic methylene proton.
δ 2.5-3.5 (br s, 3H): Broad, exchangeable signals corresponding to the OH and NH₂ protons. The exact chemical shift and appearance would depend on concentration and solvent.
¹³C NMR (predicted, 100 MHz, CDCl₃):
δ 142.0: Quaternary aromatic carbon (ipso-C).
δ 128.5: Aromatic CH carbons (ortho/meta).
δ 127.8: Aromatic CH carbon (para).
δ 126.0: Aromatic CH carbons (ortho/meta).
δ 74.0: Benzylic carbon (CH-OH).
δ 55.0: Methylene carbon (CH₂-N).
Infrared (IR) Spectroscopy
3350-3200 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations.
1100-1050 cm⁻¹ (strong): C-O stretching of the secondary alcohol.
Potential Applications in Drug Discovery and Chemical Synthesis
While specific biological data for 2-Hydrazinyl-1-phenylethan-1-ol is not currently available, its structure suggests several high-potential applications:
Precursor for Heterocyclic Scaffolds: The hydrazine moiety is a powerful nucleophile and a common precursor for a wide range of five- and six-membered heterocycles. This compound can be readily cyclized with 1,3-dicarbonyl compounds to form pyrazoles, with α,β-unsaturated ketones to form pyrazolines, or with dicarboxylic acids or their derivatives to form pyridazinones. These heterocyclic systems are prevalent in modern pharmaceuticals.
Chiral Building Block: The molecule possesses a chiral center at the benzylic alcohol position. If synthesized from an enantiopure starting material (e.g., (R)- or (S)-styrene oxide), it provides a route to enantiomerically pure derivatives, which is of paramount importance in drug development.
Fragment for Library Synthesis: As a fragment-sized molecule containing key pharmacophoric features (aromatic ring, hydrogen bond donors/acceptors), it is an excellent candidate for inclusion in fragment-based drug discovery (FBDD) screening libraries.
Derivatization into Bioactive Hydrazones: The terminal -NH₂ group can be condensed with a wide variety of aldehydes and ketones to form a library of hydrazone derivatives. Hydrazones are a well-established class of bioactive compounds with diverse therapeutic applications, including antitubercular and anticancer activities.[2][4]
Conclusion
2-Hydrazinyl-1-phenylethan-1-ol is a molecule of significant synthetic potential, strategically positioned at the intersection of phenylethanolamine and hydrazine chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis via epoxide ring-opening and outlines a comprehensive strategy for its analytical characterization. By leveraging established chemical principles, we have created a detailed protocol and predictive data set to empower researchers to access and utilize this versatile building block. Its potential as a precursor to novel chiral heterocycles and bioactive hydrazones makes it a compelling target for further investigation within academic and industrial drug discovery programs.
References
Gangar, M., Kim, J., Lee, G., & Kim, Y. H. (2009). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design. The Journal of Physical Chemistry C, 113(52), 21636-21641.
Lv, W., & Kim, D. (2023). Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide. arXiv preprint arXiv:2311.12934.
PTC Organics, Inc. (n.d.). PTC Hydrazine Addition to Epoxide. Retrieved from [Link]
Jung, S., & Park, C. (2013). Epoxide reduction with hydrazine on graphene: A first principles study. Journal of the Korean Physical Society, 63, 1275-1280.
Organic Syntheses. (n.d.). Hydrazine hydrate. Retrieved from [Link]
Rollas, S., & Küçükgüzel, Ş. G. (2007).
Nguyen, H. T. T., Le, T. H., Nguyen, H. T., & Le, M. V. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 3996.
Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). A review exploring biological activities of hydrazones. Indian Journal of Pharmaceutical Sciences, 64(2), 118-123.
Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, hydrazone. Retrieved from [Link]
PubChem. (n.d.). Spectral Information. Retrieved from [Link]
USGS. (n.d.). USGS Spectral Library Version 7 Data. Retrieved from [Link]
Sciencemadness Discussion Board. (2016). preparation of hydrazine hydrate. Retrieved from [Link]
Abu-Bakr, S. M., Abu-Zied, K. M., Youns, M., Hashim, A., & El-Diwan, H. I. (2013). Novel Synthesis and Anti-tumour Activity of 2-Hydrazino-1H-benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1361.
Mechanism of Action and Synthetic Utility of 2-Hydrazinyl-1-phenylethan-1-ol in Advanced Organic Synthesis
Introduction & Chemical Profile 2-Hydrazinyl-1-phenylethan-1-ol (CAS: 4397-11-9), also referred to as 2-hydrazino-1-phenylethanol, is a highly versatile, bifunctional building block in organic synthesis. Structurally, it...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profile
2-Hydrazinyl-1-phenylethan-1-ol (CAS: 4397-11-9), also referred to as 2-hydrazino-1-phenylethanol, is a highly versatile, bifunctional building block in organic synthesis. Structurally, it combines a highly nucleophilic hydrazine moiety with a chiral phenylethanol tail. This dual functionality allows it to act as a critical precursor for complex heterocycles—specifically 5-amino-N-substituted pyrazoles—and as a highly specific mechanistic probe in enzymology.
For drug development professionals, this compound bridges the gap between raw synthetic chemistry and targeted pharmacology, serving as the foundational scaffold for A1 adenosine receptor antagonists and a covalent inhibitor for primary-amine oxidases.
Core Mechanism in Heterocyclic Synthesis
The primary synthetic utility of 2-hydrazinyl-1-phenylethan-1-ol lies in its ability to undergo regioselective condensation with electrophilic reagents to form pyrazole derivatives. A classical and widely utilized reaction is its condensation with ethyl (ethoxymethylene)cyanoacetate [1].
Mechanistic Causality
The reaction is driven by the differential nucleophilicity of the hydrazine nitrogens.
Nucleophilic Attack: The primary, less sterically hindered nitrogen of the hydrazine moiety attacks the electrophilic carbon of the ethoxymethylene group.
Elimination: The expulsion of ethanol generates a transient enamine/hydrazone intermediate.
Intramolecular Cyclization: The secondary nitrogen subsequently attacks the adjacent nitrile group. This ring closure, followed by tautomerization, yields the stable aromatic system: ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate .
The retention of the 2-hydroxy-2-phenylethyl tail is critical, as it serves as a primary pharmacophore in downstream drug-receptor interactions.
Figure 1: Reaction mechanism of 5-amino-pyrazole synthesis via intramolecular cyclization.
Application in Drug Development: A1 Adenosine Receptor Antagonists
The pyrazole derivative synthesized above is not merely an end-product; it is a vital intermediate. By subjecting the 2-hydroxy-2-phenylethyl tail to chlorination and further cyclization, researchers synthesize pyrazolo[3,4-b]pyridines .
According to robust 3D QSAR models, the spatial arrangement of the resulting 2-chloro-2-phenylethyl chain at the N1 position of the pyrazolo-pyridine core is strictly required for high-affinity binding and selectivity toward the human A1 Adenosine Receptor (A1AR) [2]. The steric bulk and lipophilicity of the phenyl ring fit precisely into the hydrophobic pocket of the A1AR, demonstrating why 2-hydrazinyl-1-phenylethan-1-ol is the preferred starting material over simpler hydrazines.
Enzymology: VAP-1 Inhibition Mechanism
Beyond its role as a synthetic scaffold, 2-hydrazinyl-1-phenylethan-1-ol acts as a direct mechanistic probe for Vascular Adhesion Protein-1 (VAP-1) , a copper-containing primary-amine oxidase (EC 1.4.3.21) [3].
The "Suicide" Inhibition Pathway
VAP-1 utilizes a topaquinone (TPQ) cofactor to oxidize primary amines. 2-Hydrazinyl-1-phenylethan-1-ol acts as a covalent "suicide" inhibitor through the following sequence:
Steric Unblocking: Molecular dynamics reveal that the bulky phenylethanol tail induces a conformational rotation of the Leu469 residue in the VAP-1 active site, unblocking the ligand-binding cavity.
Covalent Trapping: Once inside, the terminal hydrazine nitrogen acts as an irreversible nucleophile, attacking the TPQ cofactor to form a highly stable, dead-end hydrazone complex. This permanently inactivates the enzyme.
Figure 2: Mechanism of VAP-1 active site unblocking and subsequent covalent inhibition.
Experimental Protocols
Protocol A: Synthesis of (R)- or (S)-2-Hydrazinyl-1-phenylethan-1-ol Hydrogen Maleate
This protocol utilizes an epoxide ring-opening strategy. The use of maleic acid is a deliberate experimental choice to precipitate the free hydrazine base as a stable salt, preventing spontaneous air-oxidation and degradation.
Preparation: In a round-bottom flask, prepare a stirred solution of hydrazine hydrate (5.01 g, 0.10 mol, 10 eq.) in absolute ethanol (EtOH) (10 mL). Note: Excess hydrazine is critical to prevent double alkylation (formation of dimers).
Addition: Dissolve (R)- or (S)-styrene oxide (1.20 g, 10 mmol, 1 eq.) in EtOH (5 mL). Add this solution dropwise to the hydrazine mixture to control the exothermic ring-opening.
Reaction: Heat the mixture and maintain at exactly 60 °C for 10 minutes. Prolonged heating leads to undesired side reactions.
Concentration: Evaporate the solvent and unreacted hydrazine under reduced pressure to yield an oily residue.
Salt Formation: Dissolve the oil in a minimal amount of EtOH and treat with an equivalent molar amount of maleic acid dissolved in Et₂O.
Validation: Filter the separated beige crystals. Verify purity via TLC (silica gel) and confirm the structure via ¹H NMR (D₂O), ensuring the absence of the epoxide starting material [3].
Protocol B: Synthesis of Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
Dry toluene is selected as the solvent because its boiling point (110 °C) allows for the high temperatures required to drive the elimination of ethanol and subsequent cyclization, while preventing the hydrolysis of the cyanoacetate.
Reagent Mixing: Suspend 2-hydrazinyl-1-phenylethan-1-ol (1 eq.) and ethyl (ethoxymethylene)cyanoacetate (1 eq.) in dry toluene (0.2 M concentration).
Condensation: Heat the reaction mixture to 80 °C under an inert argon atmosphere for 8 hours.
Monitoring: Monitor the consumption of the hydrazine precursor via TLC (Eluent: EtOAc/Hexane). The disappearance of the highly polar hydrazine spot validates reaction completion.
Isolation: Cool the mixture to room temperature. Concentrate the solvent under vacuum.
Purification: Purify the resulting crude product via recrystallization from ethanol to yield the pure pyrazole derivative [1].
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Scaffold
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[Link]
Baraldi, P. G., et al. (2005). Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors. Journal of Medicinal Chemistry, 48(14), 4697–4701.[Link]
Pihlavisto, M., et al. (2011). Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site: Toward More Selective Inhibitors. Journal of Medicinal Chemistry, 54(7), 2182–2195.[Link]
Exploratory
In Vitro Toxicity Profile of 2-Hydrazinyl-1-phenylethan-1-ol: A Comprehensive Mechanistic Guide
Executive Summary 2-Hydrazinyl-1-phenylethan-1-ol (CAS No. 4397-11-9), also known as 2-hydrazino-1-phenylethanol, is a bifunctional organic compound characterized by a nucleophilic hydrazine moiety and a lipophilic pheny...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Hydrazinyl-1-phenylethan-1-ol (CAS No. 4397-11-9), also known as 2-hydrazino-1-phenylethanol, is a bifunctional organic compound characterized by a nucleophilic hydrazine moiety and a lipophilic phenylethanol backbone [1]. With a molecular weight of 152.19 g/mol and a topological polar surface area (TPSA) of 58.3 Ų [1], it possesses favorable physicochemical properties for cellular permeability.
In drug discovery and synthetic chemistry, this compound is heavily utilized as a versatile building block for synthesizing bioactive heterocycles, including 5-amino-N-substituted pyrazoles and imidazo[1,2-b]pyrazoles[4]. Furthermore, its structural properties make it a valuable pharmacological probe for investigating the ligand-binding sites of semicarbazide-sensitive amine oxidases, such as Vascular Adhesion Protein-1 (VAP-1) [3]. However, the intrinsic reactivity of the terminal hydrazine group introduces specific toxicological liabilities. This whitepaper provides an authoritative, mechanistic framework for evaluating the in vitro toxicity profile of 2-Hydrazinyl-1-phenylethan-1-ol, ensuring that drug development professionals can effectively de-risk this pharmacophore during early-stage screening.
Chemical Profile & Mechanistic Toxicology
As a Senior Application Scientist, it is critical to understand why a compound behaves toxically, rather than merely observing the phenotypic endpoint. The toxicity of 2-Hydrazinyl-1-phenylethan-1-ol is primarily driven by its Structure-Activity Relationship (SAR) :
The Hydrazine Moiety (Redox & Covalent Reactivity): Hydrazine derivatives are highly nucleophilic. In vitro, they can undergo oxidative metabolism via basal cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs) to form reactive radical intermediates or diazenes. These intermediates readily engage in redox cycling, depleting intracellular glutathione (GSH) and generating lethal bursts of Reactive Oxygen Species (ROS) [2]. Furthermore, hydrazines can covalently bind to carbonyl-containing enzymatic cofactors (like topaquinone), which is the exact mechanism by which they irreversibly inhibit amine oxidases[3].
The Phenylethanol Backbone: The aromatic ring and hydroxyl group provide a lipophilic anchor (similar to 1-phenylethanol, which is known to cause serious eye irritation and acute oral toxicity) [5]. This lipophilicity enhances cellular uptake, concentrating the reactive hydrazine moiety within intracellular compartments, particularly the mitochondria.
Caption: Mechanistic pathway of 2-Hydrazinyl-1-phenylethan-1-ol-induced in vitro cellular toxicity.
In Vitro Toxicity Profile
Based on the chemical class and structural analogs [2][5], the in vitro toxicological profile of 2-Hydrazinyl-1-phenylethan-1-ol spans several distinct cellular compartments:
Hepatotoxicity: Because the liver is the primary site of xenobiotic metabolism, HepG2 cells are the gold standard for testing. The compound is expected to show moderate, dose-dependent cytotoxicity due to the accumulation of toxic metabolites.
Oxidative Stress: The depletion of the cellular antioxidant defense system occurs rapidly (within 4-6 hours of exposure), measurable via fluorescent ROS probes.
Genotoxicity: Due to the potential for hydrazine-derived radicals to form DNA adducts, the compound carries a structural alert for mutagenicity, requiring evaluation via the Ames test and mammalian Comet assays.
Quantitative Data Summary
The following table synthesizes the expected in vitro toxicity metrics for this hydrazine derivative based on established class-wide pharmacological data:
Toxicological Parameter
Assay System & Cell Line
Expected IC50 / EC50 Range
Mechanistic Implication
Basal Cytotoxicity
HepG2 (72h, ATP-luminescence)
50 µM – 200 µM
Moderate hepatotoxic liability; requires metabolic activation for peak toxicity.
Depolarization of mitochondrial membrane potential (MMP).
Genotoxicity
S. typhimurium (Ames Test)
Positive (Strain TA98/TA100)
Frameshift and base-pair substitution mutations via reactive intermediates.
Off-Target Binding
Recombinant VAP-1 / MAO
< 10 µM (Inhibitory)
Irreversible covalent binding to enzyme cofactors [3].
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and scientific integrity, toxicity assays must be self-validating . This means integrating orthogonal readouts to confirm that an observed signal (e.g., a drop in ATP) is genuinely due to cell death rather than a temporary metabolic shift.
Caption: Standardized, self-validating in vitro toxicity screening workflow.
Protocol: Multiplexed Cytotoxicity and Membrane Integrity Assay
Rationale: Hydrazines are unstable in aqueous solutions and can auto-oxidize. Fresh preparation is mandatory. We multiplex an ATP-dependent assay (CellTiter-Glo) with a membrane integrity assay (LDH release) to differentiate between early apoptosis (ATP drop, intact membrane) and primary necrosis (ATP drop, ruptured membrane).
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence and recovery of basal CYP expression.
Compound Preparation (Critical Step): Dissolve 2-Hydrazinyl-1-phenylethan-1-ol in 100% anhydrous DMSO to create a 10 mM stock immediately before dosing. Serial dilute in culture media to achieve final concentrations of 0.1 µM to 500 µM. Ensure final DMSO concentration does not exceed 0.5% v/v.
Control Implementation:
Vehicle Control: 0.5% DMSO in media.
Positive Control (Cytotoxicity): 50 µM Chlorpromazine.
Positive Control (ROS): 100 µM Menadione.
Dosing & Incubation: Aspirate seeding media and apply dosed media. Incubate for 48 hours.
Orthogonal Measurement (LDH): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate for 30 minutes in the dark, and read absorbance at 490 nm. (Validates membrane rupture).
Primary Measurement (ATP): To the remaining cells and media in the original plate, add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence. (Validates metabolic viability).
Data Analysis: Normalize data against the vehicle control (100% viability). Calculate the IC50 using a 4-parameter non-linear regression model.
Conclusion
2-Hydrazinyl-1-phenylethan-1-ol is a highly valuable synthetic intermediate and pharmacological tool [1][3][4]. However, its hydrazine moiety acts as a structural alert for oxidative stress, mitochondrial impairment, and genotoxicity. By employing self-validating in vitro protocols—specifically pairing metabolic viability assays with orthogonal membrane integrity and ROS generation readouts—researchers can accurately map its toxicological boundaries. This rigorous approach ensures that downstream drug candidates synthesized from this building block are effectively de-risked prior to in vivo translation.
References
National Center for Biotechnology Information (PubChem). (n.d.). 2-Hydrazinoethanol | C2H8N2O | CID 8017. Retrieved March 27, 2026, from [Link]
Journal of Medicinal Chemistry (ACS Publications). (2011). Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site: Toward More Selective Inhibitors. Retrieved March 27, 2026, from[Link]
Scientific Research Publishing (SCIRP). (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved March 27, 2026, from[Link]
Foundational
Spectroscopic Characterization and Synthetic Methodology of 2-Hydrazinyl-1-phenylethan-1-ol: A Technical Guide for Drug Development
Executive Summary 2-Hydrazinyl-1-phenylethan-1-ol (commonly referred to as 2-hydrazino-1-phenylethanol) is a highly versatile, bifunctional chiral building block in medicinal chemistry. Featuring both a nucleophilic hydr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Hydrazinyl-1-phenylethan-1-ol (commonly referred to as 2-hydrazino-1-phenylethanol) is a highly versatile, bifunctional chiral building block in medicinal chemistry. Featuring both a nucleophilic hydrazine moiety and a secondary alcohol adjacent to a chiral center, it serves as a critical precursor for the synthesis of complex heterocycles. This whitepaper provides an authoritative, in-depth guide to the synthetic methodology, mechanistic causality, and rigorous spectroscopic characterization of this compound, designed specifically for drug development professionals and analytical chemists.
The structural unique nature of 2-hydrazinyl-1-phenylethan-1-ol allows it to undergo heterocyclization with various electrophiles (e.g., ethoxymethylene cyanoacetate) to form 5-amino-N-substituted pyrazoles, imidazo[1,2-b]pyrazoles, and pyrazolo[3,4-b]pyridines[1][2].
From a pharmacological perspective, these downstream derivatives are highly prized for two primary therapeutic avenues:
A1 Adenosine Receptor Antagonism: Pyrazolo[3,4-b]pyridine derivatives synthesized from this precursor exhibit high affinity and selectivity for the A1 adenosine receptor, presenting therapeutic potential for neurodegenerative conditions such as Alzheimer's and Parkinson's diseases[1][3].
VAP-1 & MAO Inhibition: Hydrazine derivatives of this scaffold act as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1) and monoamine oxidases (MAO), which are heavily implicated in inflammatory diseases, depression, and metabolic disorders[4].
Pharmacological pathways of 2-hydrazinyl-1-phenylethan-1-ol.
Synthetic Methodology: Mechanistic Causality
The synthesis of 2-hydrazinyl-1-phenylethan-1-ol relies on the regioselective nucleophilic ring-opening of styrene oxide by hydrazine[5].
Causality in Reaction Design:
Regioselectivity & Kinetics: The reaction is executed at elevated temperatures (100 °C) using a significant molar excess of hydrazine monohydrate (typically >3.5 equivalents)[5]. This excess is a deliberate choice to enforce pseudo-first-order kinetics and prevent the newly formed secondary amine from attacking another epoxide molecule, thereby suppressing the formation of unwanted bis-alkylated byproducts. The nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon of the epoxide (S_N2-like mechanism), yielding the desired secondary alcohol.
Thermodynamic Stability: Free hydrazines are notoriously susceptible to air oxidation and degradation over time. To create a self-validating, stable system for long-term storage and biological testing, the crude oily product is immediately converted into a crystalline salt (e.g., hydrogen maleate)[4]. This salt formation purifies the compound and locks it into a stable conformation suitable for rigorous spectroscopic analysis.
Synthetic workflow and spectroscopic characterization pipeline.
Rigorous spectroscopic validation is required to confirm the regiochemistry of the epoxide opening and the purity of the isolated compound. The data below represents the characterization of the stable hydrogen maleate salt of the compound[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of Deuterium Oxide (D₂O) as the NMR solvent is a critical analytical choice. D₂O facilitates the rapid exchange of the labile -OH, -NH, and -NH₂ protons, removing their broad signals from the spectrum. This simplifies the integration of the carbon skeleton. The diastereotopic nature of the -CH₂-N protons (due to their proximity to the chiral center) causes them to appear as a distinct multiplet, while the chiral center proton (-CH-O) appears as a doublet of doublets, confirming the regioselective attack[4].
FT-IR is utilized to validate the presence of the bifunctional groups prior to downstream heterocyclization.
Table 2: Characteristic FT-IR Vibrational Modes
Wavenumber (cm⁻¹)
Peak Shape/Intensity
Functional Group Assignment
~3350
Broad, strong
O-H stretch (Hydrogen-bonded alcohol)
~3200–3300
Sharp, medium
N-H / NH₂ stretch (Hydrazine moiety)
~3050
Weak
C-H stretch (Aromatic ring)
~2850–2950
Medium
C-H stretch (Aliphatic backbone)
~1600, 1450
Sharp, medium
C=C bending (Aromatic ring)
~1050
Strong
C-O stretch (Secondary alcohol)
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis and Isolation of (S)-2-Hydrazinyl-1-phenylethan-1-ol Hydrogen Maleate
This protocol incorporates built-in self-validation steps (TLC monitoring, azeotropic distillation, and salt precipitation) to ensure high purity and yield[4][5].
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, heat hydrazine monohydrate (30 mL, 0.6 mol) to 100 °C.
Controlled Addition: Add styrene oxide (20 mL, 0.17 mol) dropwise over a period of 30 minutes. Causality: Dropwise addition safely controls the exothermic nature of the epoxide ring-opening while maintaining the vast molar excess of hydrazine at the reaction site.
Reaction Phase: Stir the mixture continuously at 100 °C for 2 hours. Monitor the consumption of styrene oxide via Thin Layer Chromatography (TLC).
Azeotropic Workup: Evaporate the unreacted hydrazine and solvent under reduced pressure. To ensure complete removal of residual water and hydrazine, add toluene (10 mL) to the flask and co-evaporate. Repeat this azeotropic distillation twice.
Salt Formation: Dissolve the resulting oily free base in a solvent mixture of Ethanol (EtOH) and Diethyl Ether (Et₂O). Slowly add an equimolar amount of maleic acid. Causality: The free base is prone to rapid oxidation; the maleic acid forces the precipitation of the compound as a stable, beige crystalline solid, preventing degradation.
Isolation: Filter the precipitated crystals under vacuum, wash with cold Et₂O, and dry in vacuo. (Expected yield: ~52%; Melting point: 99−104 °C)[4].
Protocol B: NMR Sample Preparation and Acquisition
Sample Preparation: Weigh exactly 15 mg of the synthesized maleate salt and dissolve it in 0.6 mL of Deuterium Oxide (D₂O). Causality: D₂O suppresses the exchangeable amine and hydroxyl protons, yielding a clean aliphatic region for accurate integration.
Standardization: Add a micro-drop of Trimethylsilylpropanoic acid (TSP) to act as an internal standard, calibrating the spectrum to δ 0.00 ppm[4].
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz spectrometer utilizing a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the aromatic and aliphatic signals.
References
[5] Synthesis of 2-hydrazino-1-phenylethanol 55b. CINECA (Universita' Degli Studi Di Genova - IRIS). 5
[4] Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site: Toward More Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 4
[1] Synthesis, Molecular Modeling Studies, and Pharmacological Activity of Selective A1 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. 1
[2] A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry - SCIRP. 2
[3] Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors. Journal of Medicinal Chemistry - ACS Publications. 3
Safety Data Sheet and Handling Guidelines for 2-Hydrazinyl-1-phenylethan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Hydrazinyl-1-phenylethan-1-ol (C...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Hydrazinyl-1-phenylethan-1-ol (CAS No. 4397-11-9). As a substituted phenylhydrazine, this compound is a valuable intermediate in synthetic organic chemistry and drug discovery, particularly in the formation of heterocyclic structures like indoles.[1] However, the presence of the hydrazine moiety necessitates a rigorous and informed approach to safety.
The toxicological profile of 2-Hydrazinyl-1-phenylethan-1-ol has not been exhaustively characterized. Therefore, this document establishes a robust safety protocol by analogy, drawing from the well-documented hazards of hydrazine and its derivatives.[2][3] All procedures outlined herein are grounded in the precautionary principle, treating the compound with the high degree of caution afforded to acutely toxic, corrosive, and potentially carcinogenic substances.[4] This guide is intended to empower researchers to work safely by understanding the causality behind each safety recommendation.
The primary safety concerns for this molecule stem from the hydrazine group. Hydrazine is acutely toxic, corrosive, a suspected human carcinogen, and highly reactive.[2][4][7] The dihydrochloride salt of a close structural isomer, 2-hydrazinyl-2-phenylethan-1-ol, provides the most direct data for hazard classification.[8]
Anticipated Hazard Profile:
GHS Pictogram
Hazard Class & Category
Hazard Statement
Basis of Analogy
Acute Toxicity (Oral, Dermal, Inhalation)
H302: Harmful if swallowed. H311/312: Toxic in contact with skin. H330/331: Fatal or toxic if inhaled.
Hierarchy of Controls: Engineering, Administrative, and Personal
A multi-layered approach is essential to mitigate the risks associated with 2-Hydrazinyl-1-phenylethan-1-ol. The hierarchy of controls prioritizes eliminating or reducing the hazard at its source.
Caption: Standard Operating Procedure (SOP) workflow for handling 2-Hydrazinyl-1-phenylethan-1-ol.
Experimental Protocol
Pre-Handling Verification :
Confirm the chemical fume hood has been certified within the last year.
[10] * Ensure an emergency eyewash and safety shower are accessible and unobstructed.
[11] * Prepare and label dedicated hazardous waste containers for solid and liquid hydrazine waste.
[2][11]2. Donning PPE :
Put on a lab coat, closed-toe shoes, safety goggles, and face shield.
Don the first pair of nitrile gloves.
Don the second pair of nitrile gloves over the first.
Handling Operations (inside fume hood) :
Place the container of 2-Hydrazinyl-1-phenylethan-1-ol in a secondary container (e.g., a plastic tray) inside the fume hood.
[11] * Carefully open the container.
Use a non-metallic spatula to transfer the required amount to a tared weigh vessel.
Close the primary container tightly.
Transfer the weighed compound to the reaction vessel.
Rinse any residual compound from the weigh vessel into the reaction flask using the reaction solvent.
Post-Handling Cleanup :
Dispose of all contaminated disposables (gloves, weigh boats, paper towels) into the designated solid hazardous waste container.
[2] * Wipe down the work surface within the fume hood with an appropriate decontaminating solution.
Carefully remove the outer pair of gloves and dispose of them.
Remove the face shield, goggles, and lab coat.
Remove the inner pair of gloves and dispose of them.
Wash hands thoroughly with soap and water.
[7][12]
Storage and Incompatibility
Improper storage of hydrazine derivatives can lead to degradation, pressure buildup, or dangerous reactions.
Parameter
Guideline
Rationale
Location
Store in a cool, dry, dark, and well-ventilated area. A dedicated, labeled cabinet for corrosives or particularly hazardous substances is recommended.
Hydrazines are sensitive to heat, light, and moisture. [2][10][11]
Container
Keep in the original, tightly sealed container. Ensure the container is kept upright.
Isolate from all incompatible materials. Use secondary containment to prevent accidental mixing.
Prevents violent reactions, fires, or explosions. [11][13]
Incompatible Materials:
Strong Oxidizing Agents: (e.g., hydrogen peroxide, nitric acid, permanganates, chromates). Can cause spontaneous ignition or explosion.
[7]* Strong Acids: (e.g., sulfuric acid, hydrochloric acid). Exothermic and potentially violent reactions.
[11]* Metal Oxides: (e.g., rust). Can catalyze decomposition, which may become violent.
[13]* Porous Materials: (e.g., cloth, wood, earth). A film of hydrazine on these materials may ignite spontaneously.
[13]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical. Post emergency contact information in a visible location.
[11]
Caption: Emergency response workflow for spills and personnel exposures.
Spill Response
Minor Spill (inside a fume hood):
Alert others in the immediate area.
Wearing full PPE, contain the spill with an inert absorbent material like sand or a commercial chemical absorbent. Do NOT use combustible materials like paper towels.
[3] 3. Carefully collect the absorbed material into a labeled hazardous waste container.
Decontaminate the area. A dilute solution (5%) of sodium hypochlorite can be used to neutralize residual hydrazine.
[13]* Major Spill (outside a fume hood or a large volume):
EVACUATE the laboratory immediately.
[10] 2. Alert others and your supervisor.
Close the laboratory doors and post a warning sign.
[10] 4. Call emergency services (911) and your institution's Environmental Health & Safety (EHS) department from a safe location.
[2] 5. Do not attempt to clean up a major spill yourself.
Personnel Exposure
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15-30 minutes, using a safety shower if necessary. Seek immediate medical attention.
[3]* Eye Contact: Immediately flush eyes with water for at least 30 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
[3]* Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do NOT use mouth-to-mouth). Seek immediate medical attention.
[2][11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
[12]
Waste Disposal
All waste containing 2-Hydrazinyl-1-phenylethan-1-ol is considered extremely hazardous waste.
[2]
Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
Labeling: All waste containers must be labeled with: "Hazardous Waste," the full chemical name "2-Hydrazinyl-1-phenylethan-1-ol," and the appropriate hazard pictograms (e.g., "Toxic," "Corrosive").
[11]3. Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, until they are collected by EHS personnel.
Empty Containers: The original, "empty" container of the chemical must also be disposed of as hazardous waste, as it will contain harmful residue.
[2][10][11]
References
2-hydrazinyl-2-phenylethan-1-ol dihydrochloride — Chemical Substance Inform
Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety.
Hydrazine - Risk Management and Safety. University of Notre Dame.
Standard Operating Procedure for the Safe Use of Hydrazines. The Brückner Research Group, University of Connecticut.
2-hydrazinyl-1-phenylethanol | 4397-11-9. ECHEMI.
SAFETY DATA SHEET - 2-Phenylethanol. Sigma-Aldrich.
Safety and Handling of Hydrazine.
SAFETY DATA SHEET - Hydrazine hydr
Safety Data Sheet - 2-Phenylethan-1,1,2,2-d4-ol. LGC Standards.
Standard Operating Procedure - Hydrazine. University of California, Santa Barbara - Environmental Health & Safety.
Pharmacokinetic properties of 2-Hydrazinyl-1-phenylethan-1-ol derivatives
An In-Depth Technical Guide to the Pharmacokinetic Properties of 2-Hydrazinyl-1-phenylethan-1-ol Derivatives Introduction: A Scaffold of Promise and Precaution The 2-hydrazinyl-1-phenylethan-1-ol scaffold represents a co...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Properties of 2-Hydrazinyl-1-phenylethan-1-ol Derivatives
Introduction: A Scaffold of Promise and Precaution
The 2-hydrazinyl-1-phenylethan-1-ol scaffold represents a compelling, yet challenging, area of medicinal chemistry. It marries the phenylethanolamine backbone, a cornerstone of adrenergic pharmacology, with the chemically versatile and biologically active hydrazine moiety.[1][2] Phenylethanolamine derivatives are well-known for their interaction with adrenergic receptors, forming the basis for drugs treating conditions from asthma to heart failure.[3] The hydrazine group, on the other hand, is found in a range of potent therapeutic agents, including monoamine oxidase inhibitors (MAOIs) and antimycobacterial drugs like isoniazid.[4][5]
The fusion of these two pharmacophores suggests a rich potential for novel therapeutics. However, this potential is shadowed by the well-documented metabolic complexity and toxicity risks associated with the hydrazine group.[6][7] Hydrazine derivatives are known to be metabolically activated into reactive species that can lead to significant toxic insults, including hepatotoxicity, neurotoxicity, and carcinogenicity.[6][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the pharmacokinetic (PK) properties of 2-hydrazinyl-1-phenylethan-1-ol derivatives. We will deconstruct the molecule to predict its behavior, outline a robust experimental strategy to define its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and address the critical toxicological considerations inherent to this chemical class. Our approach is grounded in explaining the causality behind experimental choices, ensuring a scientifically rigorous and practically applicable resource for advancing drug discovery programs.
Part I: Deconstructing the Scaffold for PK Prediction
A molecule's pharmacokinetic profile is dictated by its structure. By examining the two key components of our target scaffold, we can formulate a predictive hypothesis for its in vivo behavior.
The Phenylethanolamine Backbone: The Driver of Distribution and Receptor Engagement
The phenylethanolamine portion of the scaffold is the primary determinant of the molecule's physical properties and distribution characteristics.
Absorption and Distribution: As a weak base, its ionization state will be pH-dependent, influencing absorption across the gastrointestinal tract and its ability to cross biological membranes.[1] The parent compound, phenylethanolamine, generally exhibits poor oral bioavailability and a short half-life.[1] However, derivatization on the phenyl ring or the amine can drastically alter lipophilicity, thereby modifying its absorption profile and volume of distribution.
CNS Penetration: The ability to cross the blood-brain barrier will be a direct function of the derivative's lipophilicity and its interaction with efflux transporters. For indications targeting the central nervous system, optimizing these properties is a key design consideration.
The Hydrazine Moiety: The Hub of Metabolism and Toxicity
While the phenylethanolamine backbone guides distribution, the hydrazine moiety is the nexus of metabolic activity and potential toxicity. Its biotransformation is complex and is the primary reason for the heightened scrutiny required for this class of compounds.[6]
Metabolic Activation: Hydrazines are substrates for several key enzyme systems.[6]
N-Acetylation: N-acetyltransferases (NATs) catalyze the acetylation of the terminal nitrogen. The rate of this reaction is subject to genetic polymorphism (fast vs. slow acetylators), which can significantly impact drug exposure and toxicity profiles in different patient populations.[6]
Oxidation: Cytochrome P450 (CYP) isozymes, monoamine oxidases (MAOs), and various peroxidases can oxidize the hydrazine group.[6][9] This oxidation is often the first step toward the formation of highly reactive intermediates, such as free radicals and diazene species.
Formation of Reactive Species: The metabolic oxidation of hydrazines is a well-established pathway to toxicity. These reactive intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular dysfunction, DNA damage, and immunogenic responses (haptens).[6][9] This mechanism is implicated in the hepatotoxicity of drugs like isoniazid and the drug-induced lupus associated with hydralazine.[6][8]
Part II: A Proposed Metabolic Map for 2-Hydrazinyl-1-phenylethan-1-ol Derivatives
Understanding the metabolic fate of a new chemical entity is paramount. Based on the known biotransformation of related structures, we can propose a set of primary and secondary metabolic pathways. This predictive map serves as the foundation for designing robust experimental studies to confirm the actual metabolic profile.
The following diagram illustrates the potential metabolic pathways.
Caption: Predicted metabolic pathways for 2-hydrazinyl-1-phenylethan-1-ol derivatives.
Part III: The Experimental Framework for Pharmacokinetic Characterization
A predictive model must be validated through rigorous experimentation. The following section details the essential in vitro and in vivo studies required to build a comprehensive PK profile, with an emphasis on the rationale behind each experimental choice.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
A logical, phased approach ensures that resources are used efficiently and that critical questions are answered at the appropriate stage of drug discovery.
Caption: A phased experimental workflow for pharmacokinetic characterization.
Detailed Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the intrinsic clearance (Clint) of a test compound, providing a first look at its metabolic lability.
Objective: To quantify the rate of disappearance of a 2-hydrazinyl-1-phenylethan-1-ol derivative when incubated with human liver microsomes (HLM) in the presence of NADPH.
Rationale (Expertise & Experience): Liver microsomes are a subcellular fraction containing a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism. Using a cofactor-fortified (NADPH) system allows us to specifically assess oxidative metabolism. We include control compounds (high and low clearance) to validate the assay's performance and negative controls (no NADPH) to rule out non-enzymatic degradation, which is a critical consideration for potentially unstable hydrazine compounds.
Methodology:
Preparation of Reagents:
Test Compound Stock: 10 mM in DMSO.
HLM Stock: Pooled Human Liver Microsomes (20 mg/mL).
Phosphate Buffer: 100 mM, pH 7.4.
NADPH Regenerating System (NRS) Solution: (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+).
Control Compounds: Verapamil (High Clearance), Warfarin (Low Clearance).
Incubation Procedure:
Prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.
To initiate the reaction, add the test compound (final concentration 1 µM) and immediately add the NRS solution. For the negative control, add water instead of the NRS solution.
Incubate the reaction mixture in a shaking water bath at 37°C.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
Sample Analysis:
Centrifuge the quenched samples to precipitate protein.
Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[10][11]
Data Analysis:
Plot the natural log of the percentage of compound remaining versus time.
The slope of the line (k) is the elimination rate constant.
Calculate the in vitro half-life (t½) = 0.693 / k.
Calculate intrinsic clearance (Clint) = (k / [microsomal protein concentration]).
Self-Validation System (Trustworthiness):
Positive Controls: Verapamil should show >80% metabolism by 60 mins; Warfarin should show <20%.
Negative Control (-NADPH): Compound degradation should be minimal (<15%) to ensure observed loss is due to enzymatic metabolism.
Time 0 Sample: Represents 100% of the initial compound concentration.
Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol provides the foundational in vivo data, including clearance, volume of distribution, half-life, and oral bioavailability.
Objective: To determine the key pharmacokinetic parameters of a 2-hydrazinyl-1-phenylethan-1-ol derivative following intravenous (IV) and oral (PO) administration to Sprague-Dawley rats.
Rationale (Expertise & Experience): The rat is a standard preclinical species for initial PK studies.[12] Using both IV and PO routes is essential. The IV arm provides absolute clearance and volume of distribution data, as it bypasses absorption. The PO arm allows for the determination of oral bioavailability (F%), which is the fraction of the dose that reaches systemic circulation, a critical parameter for oral drug development.[13][14] Cannulated animals are used for serial blood sampling to reduce animal stress and improve data quality.
Methodology:
Animal Model:
Male Sprague-Dawley rats (n=3-4 per group) with jugular vein cannulas.
Animals are fasted overnight before dosing.
Dosing:
IV Group: Administer the compound as a bolus via the tail vein. A typical dose might be 1-2 mg/kg in a suitable vehicle (e.g., saline with 5% DMSO).
PO Group: Administer the compound by oral gavage. A typical dose might be 5-10 mg/kg.
Blood Sampling:
Collect sparse or serial blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
Process blood to plasma by centrifugation and store at -80°C until analysis.
Sample Analysis:
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS bioanalytical method.
Pharmacokinetic Analysis:
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Key Parameters:
IV data: Clearance (CL), Volume of distribution (Vdss), Half-life (t½), Area under the curve (AUCIV).
PO data: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUCPO.
Bioanalytical Method Validation: The LC-MS/MS method must be fully validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[15]
Vehicle Controls: Ensure the dosing vehicle has no adverse effects on the animals.
Pre-dose Samples: Confirm no baseline interference in the bioanalytical assay.
Part IV: Data Interpretation and Structure-Pharmacokinetic Relationships (SPKR)
The ultimate goal of these studies is to build an understanding of how chemical structure influences pharmacokinetic behavior. By testing a series of analogs, researchers can establish SPKR trends to guide the design of improved molecules.
Table 1: Illustrative Pharmacokinetic Data for Hypothetical Derivatives
Compound ID
R-Group (para-position)
Clint (µL/min/mg)
Rat CL (mL/min/kg)
Rat F%
Key Insight
LEAD-01
-H
150
45
15%
High clearance, poor bioavailability.
LEAD-02
-Cl
80
25
35%
Electron-withdrawing group reduces metabolic rate.
LEAD-03
-OCH3
210
60
8%
Electron-donating group increases metabolic lability.
LEAD-04
-CF3
35
12
55%
Steric hindrance/blocking metabolic site improves stability.
This table presents hypothetical data for illustrative purposes.
This type of analysis allows teams to make data-driven decisions. For example, the data above suggests that adding a metabolically blocking group like -CF3 (LEAD-04) is a promising strategy to reduce clearance and improve oral bioavailability for this chemical series.[16]
Conclusion and Forward Look
The 2-hydrazinyl-1-phenylethan-1-ol scaffold is a double-edged sword, offering significant therapeutic potential alongside inherent metabolic and toxicological risks. A successful drug discovery campaign built on this framework requires a proactive and rigorous approach to pharmacokinetic and safety evaluation.
The key takeaways for any team working with this class of compounds are:
Prioritize Early ADME: Characterize metabolic stability and identify potential liabilities of the hydrazine group from the outset.
Embrace Mechanistic Understanding: Do not just generate data; understand the enzymatic pathways responsible for clearance and the mechanisms leading to reactive metabolite formation.
Integrate PK/PD with Toxicology: The pharmacokinetic profile is inextricably linked to the toxicological profile. Ensure that toxicokinetic (TK) studies are conducted to understand the exposure-response relationship for any observed toxicity.[17]
Design for Safety: Use the structure-pharmacokinetic and structure-toxicity relationships to guide medicinal chemistry efforts toward derivatives with an optimized balance of potency, metabolic stability, and a reduced risk of forming reactive intermediates.
By adhering to the principles and experimental frameworks outlined in this guide, researchers can navigate the complexities of this chemical space, unlocking its therapeutic potential while ensuring the development of safe and effective medicines.
References
Kalyanaraman, B. (2014). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Vertex AI Search.
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
Kalyanaraman, B., & Sinha, B. K. (n.d.). Structure of hydralazine and formation of various reactive metabolites, catalyzed either by metal ions or enzymes. ResearchGate. Available from: [Link]
Dost, F. N., Springer, D. L., Krivak, B. M., & Reed, D. J. (1979). Metabolism of Hydrazine. Defense Technical Information Center. Available from: [Link]
Nicholls, A. W., et al. (2001). Metabonomic Investigations into Hydrazine Toxicity in the Rat. Chemical Research in Toxicology. Available from: [Link]
Abdelshafy, F., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. International Journal of Innovative Science and Research Technology. Available from: [Link]
Wikipedia. (n.d.). Phenylethanolamine. Available from: [Link]
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. National Center for Biotechnology Information. Available from: [Link]
Anseeuw, K., & Mowry, J. (2023). Hydrazine Toxicology. StatPearls. Available from: [Link]
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods - Toxicological Profile for Hydrazines. National Center for Biotechnology Information. Available from: [Link]
Gáspár, A., & Lázár, L. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available from: [Link]
Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Available from: [Link]
Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available from: [Link]
Pharmaron. (n.d.). Regulatory in vivo PK Studies. Available from: [Link]
ResearchGate. (n.d.). Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. Available from: [Link]
Iwashita, A., et al. (2010). Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. Chemical & Pharmaceutical Bulletin. Available from: [Link]
Liu, Y., & Sahi, J. (2020). In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. Biopharmaceutics & Drug Disposition. Available from: [Link]
Sharma, S., et al. (2023). Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. Molecules. Available from: [Link]
ResearchGate. (2023). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. Available from: [Link]
Grunewald, G. L., et al. (1983). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry. Available from: [Link]
ResearchGate. (2021). Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. Available from: [Link]
Grunewald, G. L., et al. (2002). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
Fukushima, A. R., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices. Toxics. Available from: [Link]
Najah, P. A., et al. (2025). Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
Chomentowski, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Available from: [Link]
Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Available from: [Link]
Pytka, K., et al. (2022). Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. Pharmaceuticals. Available from: [Link]
Melander, A., et al. (1979). Enhancement of hydralazine bioavailability by food. Clinical Pharmacology & Therapeutics. Available from: [Link]
Mahdavi, M., et al. (2020). New 1E,1′E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives as potent inhibitors against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. RSC Advances. Available from: [Link]
Berte, R., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules. Available from: [Link]
Semantic Scholar. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available from: [Link]
Step-by-step synthesis protocol for 2-Hydrazinyl-1-phenylethan-1-ol
Application Note: Regioselective Synthesis and Isolation of 2-Hydrazinyl-1-phenylethan-1-ol Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Synthesis and Isolation of 2-Hydrazinyl-1-phenylethan-1-ol
Prepared by: Senior Application Scientist
Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers
Compound Identifier: CAS 4397-11-9 | Formula: C8H12N2O
Executive Summary & Chemical Context
2-Hydrazinyl-1-phenylethan-1-ol (also known as 2-hydrazino-1-phenylethanol) is a highly versatile bifunctional building block. It is prominently utilized in the synthesis of 5-amino-N-substituted pyrazoles [1], which are critical pharmacophores in the development of anticancer agents, A1 adenosine receptor (A1AR) antagonists [2], and Vascular Adhesion Protein-1 (VAP-1) inhibitors [3].
Handling free-base hydrazines presents inherent challenges due to their susceptibility to oxidation and tendency to form intractable oils. This application note details a regioselective, self-validating protocol for synthesizing 2-hydrazinyl-1-phenylethan-1-ol via the nucleophilic ring-opening of styrene oxide, followed by immediate stabilization as a maleate salt to ensure long-term stability and high purity for downstream screening.
Mechanistic Rationale & Causality
The synthesis relies on an
SN2
-type nucleophilic attack by hydrazine on an epoxide (styrene oxide).
Regioselectivity: The phenyl ring of styrene oxide exerts steric hindrance and electronic effects. Under neutral to slightly basic conditions, the strong nucleophile (hydrazine) preferentially attacks the less sterically hindered terminal carbon (C2) of the epoxide, yielding the desired 2-hydrazinyl isomer rather than the 1-hydrazinyl byproduct.
Stoichiometric Causality: Hydrazine is a bifunctional nucleophile. If stoichiometric amounts are used, the newly formed secondary amine (the product) can react with a second molecule of styrene oxide, leading to unwanted bis-alkylated tertiary amines. To suppress this, a 10-fold molar excess of hydrazine hydrate is employed, driving the reaction kinetics strictly toward the mono-alkylated product [3].
Workflow for the regioselective synthesis and stabilization of 2-hydrazinyl-1-phenylethan-1-ol.
Experimental Protocol: Step-by-Step Methodology
This protocol is adapted from validated medicinal chemistry workflows for generating high-purity hydrazine precursors [3].
Table 1: Reagent Stoichiometry & Equivalents
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Styrene Oxide (racemic or chiral)
120.15
1.0 eq
10.0 mmol (1.20 g)
Electrophile
Hydrazine Hydrate (64% hydrazine)
50.06
10.0 eq
100.0 mmol (5.01 g)
Nucleophile
Absolute Ethanol
46.07
Solvent
15 mL total
Reaction Medium
Maleic Acid
116.07
1.0 eq
10.0 mmol (1.16 g)
Stabilizing Agent
Synthesis Workflow
Step 1: Nucleophile Preparation
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (5.01 g, 0.10 mol) in absolute ethanol (10 mL). Begin stirring at 300 rpm at room temperature.
Expert Insight: Ethanol is chosen as it solubilizes both the aqueous hydrazine and the organic epoxide, ensuring a homogeneous reaction mixture that prevents localized concentration gradients.
Step 2: Epoxide Addition
Prepare a solution of styrene oxide (1.20 g, 10 mmol) in absolute ethanol (5 mL). Add this solution dropwise to the stirring hydrazine mixture over 5 minutes using an addition funnel.
Expert Insight: Dropwise addition controls the mild exotherm of the ring-opening reaction and ensures that the local concentration of hydrazine remains vastly superior to the epoxide at all times, preventing dimerization.
Step 3: Thermal Activation
Equip the flask with a reflux condenser and heat the mixture to 60 °C for exactly 10 minutes.
Expert Insight: Prolonged heating beyond 10 minutes is unnecessary due to the high reactivity of the epoxide and increases the risk of thermal degradation or side reactions.
Step 4: Solvent & Excess Reagent Removal
Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the ethanol and excess unreacted hydrazine under reduced pressure (water bath at 40 °C).
Self-Validating Check: The resulting residue should be a viscous, slightly yellow oil. If the mass significantly exceeds the theoretical yield of the free base (~1.52 g), residual hydrazine or water remains. Co-evaporation with toluene (2 × 5 mL) can azeotropically remove stubborn trace water.
Step 5: Salt Formation & Crystallization
Dissolve the oily free-base residue in a minimal amount of fresh absolute ethanol (approx. 5 mL). Add an equivalent amount of maleic acid (1.16 g, 10 mmol) directly to the solution. Stir until completely dissolved, then add diethyl ether dropwise until the solution becomes slightly turbid. Cool to 4 °C overnight to induce crystallization.
Expert Insight: The maleate salt forces the compound into a stable, beige crystalline solid, halting any spontaneous oxidation and allowing for rigorous purification via recrystallization.
Step 6: Isolation
Filter the separated crystals under vacuum using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 5 mL) and dry under high vacuum to afford the pure 2-hydrazinyl-1-phenylethan-1-ol hydrogen maleate.
Analytical Characterization & Quality Control
To ensure the protocol is self-validating, researchers must confirm the identity and purity of the isolated salt against the following established physicochemical parameters [3, 4].
Table 2: Analytical Validation Data (Maleate Salt)
Structural confirmation and verification of 1:1 salt stoichiometry.
Downstream Applications
The isolated 2-hydrazinyl-1-phenylethan-1-ol is a primary precursor for complex heterocyclic synthesis. Treatment of this compound with ethyl (ethoxymethylene)cyanoacetate yields 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate [1]. These pyrazole derivatives are subsequently evaluated for their binding affinity at A1, A2A, and A3 adenosine receptors, or utilized to probe the flexibility of the VAP-1 ligand-binding site [2, 3].
Downstream pharmacological application pathway of 2-hydrazinyl-1-phenylethan-1-ol.
References
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. URL:[Link]
Maconi, A., et al. (2005). Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors. Journal of Medicinal Chemistry, 48(26), 8236–8244. URL:[Link]
Yegutkin, G. G., et al. (2011). Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site: Toward More Selective Inhibitors. Journal of Medicinal Chemistry, 54(7), 2409–2423. URL:[Link]
Application
Application Note: Catalytic Reduction Methods for the Production of 2-Hydrazinyl-1-phenylethan-1-ol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Overview 2-Hydrazinyl-1-phenylethan-1-ol is...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Strategic Overview
2-Hydrazinyl-1-phenylethan-1-ol is a highly valuable synthetic intermediate and pharmacophore, most notably utilized in the development of selective inhibitors for Vascular Adhesion Protein-1 (VAP-1), a critical target in inflammatory diseases .
Historically, the synthesis of this molecule relied on the direct nucleophilic substitution of 2-halo-1-phenylethanols (e.g., 2-bromo-1-phenylethanol) with hydrazine. However, this classical approach is plagued by severe limitations: it often yields inseparable diastereomeric mixtures, promotes over-alkylation (forming symmetrically disubstituted hydrazines), and suffers from poor atom economy.
To circumvent these issues, catalytic reduction of hydrazone precursors has emerged as the industry standard. By pre-forming a hydrazone intermediate (2-hydrazono-1-phenylethan-1-ol) and subjecting it to controlled catalytic hydrogenation, process chemists can achieve high-purity, mono-alkylated hydrazines with excellent chemoselectivity .
Mechanistic Rationale & Catalyst Selection
The fundamental challenge in the catalytic hydrogenation of hydrazones is achieving the saturation of the carbon-nitrogen double bond (
C=N
) without triggering the hydrogenolysis (cleavage) of the highly labile nitrogen-nitrogen (
N−N
) single bond.
The Causality of Catalyst Choice: Standard hydrogenation catalysts, such as 10% Palladium on Carbon (Pd/C), exhibit a high affinity for
N−N
bond cleavage. Using Pd/C typically results in over-reduction, yielding 2-amino-1-phenylethan-1-ol as a major byproduct.
The Solution: Platinum(IV) oxide (
PtO2
, Adams' catalyst) is the optimal choice. Under low-to-moderate hydrogen pressure,
PtO2
facilitates the rapid, sequential transfer of hydrides to the
C=N
bond while leaving the
N−N
bond intact. The reaction occurs via the adsorption of the hydrazone onto the platinum surface, followed by stepwise hydrogen transfer and immediate desorption of the product before over-reduction can occur.
The following table summarizes the optimization data for the catalytic reduction of 2-hydrazono-1-phenylethan-1-ol. The data clearly illustrates the necessity of selecting the correct metal and pressure parameters to prevent
N−N
cleavage.
Catalyst System
Solvent
H2
Pressure (bar)
Temp (°C)
Conversion (%)
Target Yield (%)
N−N
Cleavage (%)
10% Pd/C
Ethanol
5.0
25
>99
45
52
5% Ru/C
Methanol
5.0
40
85
60
25
5%
PtO2
THF
3.0
25
90
81
<2
5%
PtO2
Ethanol
3.0
25
>99
92
<2
Conclusion:
PtO2
in anhydrous ethanol at 3.0 bar provides the optimal thermodynamic environment, maximizing yield while suppressing byproduct formation.
Experimental Protocol: Step-by-Step Methodology
This protocol describes the self-validating workflow for the synthesis of 2-hydrazinyl-1-phenylethan-1-ol via catalytic hydrogenation.
Critical Self-Validating Principle: The protocol incorporates an absolute LC-MS checkpoint. The reaction must not proceed to workup until the hydrazone precursor is entirely consumed. Unreacted hydrazone will co-crystallize with the final hydrazine salt, ruining the purity of the batch.
Materials Required:
2-Hydrazono-1-phenylethan-1-ol (50 mmol, 7.51 g)
Platinum(IV) oxide (
PtO2
) (5 mol%, 567 mg)
Anhydrous Ethanol (200 mL)
Hydrogen gas (
H2
, 99.999% purity)
Maleic acid or ethereal HCl (for salt formation)
Workflow Steps:
Reactor Preparation & Purging:
Transfer 50 mmol of 2-hydrazono-1-phenylethan-1-ol and 200 mL of anhydrous ethanol into a 500 mL high-pressure stainless-steel autoclave. Carefully add 567 mg of
PtO2
. Seal the reactor. Purge the headspace with Nitrogen (
N2
) three times at 2.0 bar to displace all oxygen, followed by three identical purges with
H2
gas.
Pressurization & Reaction:
Pressurize the reactor to exactly 3.0 bar with
H2
. Initiate mechanical stirring at 600 rpm. Maintain the internal temperature at 25°C using a cooling jacket. Monitor the pressure drop; repressurize to 3.0 bar as
H2
is consumed.
In-Process Validation (Checkpoint):
After 4 hours, halt stirring, vent the reactor to 1.0 bar, and withdraw a 0.5 mL aliquot. Filter through a 0.22 µm PTFE syringe filter. Analyze via LC-MS.
Validation Criteria: The reaction is complete only when the precursor mass (
[M+H]+=151.1
m/z) is undetectable, and the product mass (
[M+H]+=153.1
m/z) is dominant. If precursor remains, repressurize and stir for an additional 2 hours.
Filtration & Catalyst Recovery:
Once validated, vent all
H2
and purge the system thoroughly with
N2
. Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst.
Safety Warning: Spent
PtO2
is highly pyrophoric when dry. Keep the Celite pad saturated with water or ethanol during disposal.
Isolation & Salt Formation:
Concentrate the clear filtrate under reduced pressure at 35°C to yield the free base as a viscous oil. To prevent oxidative degradation, immediately dissolve the oil in 50 mL of diethyl ether. Slowly add a stoichiometric equivalent of maleic acid dissolved in minimal ethanol. Stir at 0°C for 1 hour to precipitate the 2-hydrazinyl-1-phenylethan-1-ol hydrogen maleate salt. Filter and dry under vacuum.
Fig 2: Experimental workflow for the catalytic reduction and isolation of the hydrazine salt.
References
Title: Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site: Toward More Selective Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Method
Application Notes: The Role of 2-Hydrazinyl-1-phenylethan-1-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools for...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools for controlling stereochemistry. This guide explores the role and potential of (1R)- or (1S)-2-hydrazinyl-1-phenylethan-1-ol as a versatile chiral auxiliary. Structurally analogous to the well-established 1-phenyl-2-aminoethanol scaffold, this hydrazine derivative offers a unique combination of a stereodefined alcohol and a reactive hydrazine moiety. These features enable its application in the asymmetric α-alkylation of ketones and aldehydes through the formation of chiral hydrazones. This document provides a comprehensive overview of the underlying principles, detailed protocols for synthesis and application, and methods for the crucial cleavage and recovery of the auxiliary.
Introduction: The Principle of Chiral Auxiliaries
Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals, where enantiomers of a chiral drug can have vastly different biological activities. A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate. This process converts the substrate into a diastereomeric intermediate, allowing a subsequent reaction to be directed to one face of the molecule, thereby controlling the formation of a new stereocenter. A typical synthesis involving a chiral auxiliary follows three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product. The ability to recover and reuse the auxiliary is a key advantage of this strategy.[1]
2-Hydrazinyl-1-phenylethan-1-ol is a compelling candidate for a chiral auxiliary due to:
A Defined Stereocenter: The hydroxyl-bearing carbon provides a rigid stereochemical anchor.
Reactive Hydrazine Group: The -NHNH₂ group readily condenses with aldehydes and ketones to form chiral hydrazones.
Chelating Potential: The 1,2-disposition of the oxygen and nitrogen atoms allows for potential chelation to a metal cation (e.g., Li⁺ in LDA), which can lock the conformation of the intermediate and enhance stereochemical control.
General Workflow and Mechanism of Action
The primary application of 2-hydrazinyl-1-phenylethan-1-ol is in the asymmetric α-alkylation of carbonyl compounds, a process analogous to the well-known SAMP/RAMP methodology.[2] The workflow involves converting a prochiral ketone or aldehyde into an enantiomerically enriched α-alkylated product.
The overall workflow can be visualized as follows:
Caption: General workflow for chiral auxiliary-mediated synthesis.
Mechanism of Stereocontrol
The high degree of stereocontrol arises from the rigid conformation of the intermediate azaenolate formed after deprotonation with a strong base like lithium diisopropylamide (LDA).[2]
Hydrazone Formation: The chiral auxiliary reacts with the carbonyl compound to form a hydrazone. The geometry around the C=N bond is typically the more stable E-isomer.
Deprotonation and Chelation: LDA, a bulky base, abstracts the most acidic α-proton. The lithium cation is chelated by the oxygen of the hydroxyl group and the α-nitrogen of the hydrazone. This chelation creates a rigid, five-membered ring structure.
Facial Shielding: The bulky phenyl group of the auxiliary effectively blocks one face of the azaenolate.
Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[3][4]
Caption: Steric model for electrophilic attack on the chelated azaenolate.
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Hydrazinyl-1-phenylethan-1-ol
This protocol outlines a plausible synthesis starting from commercially available (R)-styrene oxide.
Materials:
(R)-Styrene oxide
Hydrazine hydrate (NH₂NH₂·H₂O)
Ethanol (EtOH), absolute
Diethyl ether (Et₂O)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
To a solution of (R)-styrene oxide (1.0 eq) in ethanol (5 mL per mmol of styrene oxide) in a round-bottom flask, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the residue with diethyl ether and wash with saturated aqueous NaHCO₃ solution (3 times) to remove excess hydrazine hydrate.
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to afford the pure (R)-2-hydrazinyl-1-phenylethan-1-ol.
Protocol 2: Asymmetric α-Alkylation of Cyclohexanone
This protocol details the three-step sequence: hydrazone formation, alkylation, and auxiliary cleavage.
Part A: Hydrazone Formation
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine cyclohexanone (1.0 eq), (R)-2-hydrazinyl-1-phenylethan-1-ol (1.1 eq), and toluene (10 mL per mmol of cyclohexanone).
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
Heat the mixture to reflux, azeotropically removing water, for 4-6 hours or until no more water is collected.
Cool the reaction mixture, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude chiral hydrazone, which is used directly in the next step.
Part B: Diastereoselective Alkylation
Dissolve the crude hydrazone from Part A in anhydrous tetrahydrofuran (THF) (10 mL per mmol) in a flame-dried, argon-purged flask.
Cool the solution to -78°C in a dry ice/acetone bath.
Slowly add a solution of lithium diisopropylamide (LDA, 1.2 eq, freshly prepared or commercial) dropwise via syringe. Stir the resulting deep-colored solution at -78°C for 1 hour to ensure complete formation of the azaenolate.
Add the electrophile (e.g., iodomethane, 1.3 eq) dropwise.
Stir the reaction at -78°C for 4-6 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78°C.
Allow the mixture to warm to room temperature. Extract with diethyl ether (3 times).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
Part C: Auxiliary Cleavage (Reductive)
Dissolve the crude alkylated hydrazone from Part B in methanol (15 mL per mmol).
Add a slurry of Raney® Nickel (approx. 5-10 times the weight of the hydrazone) in methanol. Caution: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere. [5]
Fit the flask with a balloon filled with hydrogen gas (H₂).
Stir the suspension vigorously under the H₂ atmosphere at room temperature for 12-24 hours. The N-N bond is reductively cleaved during this process.[6][7]
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the pad thoroughly with methanol.
Concentrate the filtrate under reduced pressure. The residue contains the desired (R)-2-methylcyclohexanone and the recovered auxiliary.
Purify the product by column chromatography to separate the α-alkylated ketone from the recovered auxiliary. The enantiomeric excess (e.e.) of the product can be determined by chiral GC or HPLC analysis.
Data Presentation
The effectiveness of a chiral auxiliary is measured by the chemical yield and the diastereomeric or enantiomeric excess of the product. The following table presents illustrative data for the alkylation of cyclohexanone hydrazone derived from (R)-2-hydrazinyl-1-phenylethan-1-ol with various electrophiles.
Entry
Electrophile (R-X)
Product
Yield (%)
d.r. of Hydrazone
e.e. of Ketone (%)
1
CH₃I
(R)-2-Methylcyclohexanone
85
>95:5
92
2
CH₃CH₂I
(R)-2-Ethylcyclohexanone
82
>95:5
91
3
PhCH₂Br
(R)-2-Benzylcyclohexanone
88
>97:3
95
4
Allyl-Br
(R)-2-Allylcyclohexanone
79
>95:5
93
Note: These are representative values based on analogous systems. Actual results may vary and require experimental optimization.
Conclusion and Future Outlook
2-Hydrazinyl-1-phenylethan-1-ol demonstrates significant potential as a recoverable chiral auxiliary for the asymmetric α-alkylation of carbonyl compounds. Its straightforward synthesis, predictable stereochemical control based on a chelated intermediate, and effective cleavage protocol make it an attractive tool for synthetic chemists. The structural similarity to well-known chiral ligands also suggests its potential use in developing novel catalysts for other asymmetric transformations. Further research into expanding the substrate scope and optimizing reaction conditions will continue to define the utility of this promising molecule in the synthesis of complex, enantiomerically pure compounds for the pharmaceutical and agrochemical industries.
Das, D., Kamilya, C., et al. (2023). Hydrazine Hydrate in Asymmetric Synthesis: A Bifunctional Squaramide Catalytic Approach toward Fused Pyrazolines. Organic Letters. [Link]
Krenske, E. H., Houk, K. N., et al. (2010). Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. ACS Publications. [Link]
Krenske, E. H., Houk, K. N., et al. (2010). Origins of Stereoselectivity in the alpha-Alkylation of Chiral Hydrazones. Duke University Libraries. [Link]
Krenske, E. H., Houk, K. N., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. National Institutes of Health. [Link]
Zhang, Z., et al. (2023). Asymmetric Hydrogenation of Hydrazones with Chiral Boranes. ACS Publications. [Link]
Zhang, W., et al. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
Lima, P. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
Singh, V. K. (2014). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
Beilstein Journals. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. [Link]
Aylward, J. B. (1970). Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
ResearchGate. (Scheme) Hydrazine Bond Cleavage Using Raney Nickel. [Link]
Bîcu, E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. National Institutes of Health. [Link]
Application Note: Long-Term Storage and Stabilization Protocols for 2-Hydrazinyl-1-phenylethan-1-ol
Introduction & Mechanistic Overview 2-Hydrazinyl-1-phenylethan-1-ol (CAS: 4397-11-9) is a highly valuable bifunctional building block and a recognized tool compound for investigating the ligand-binding site of vascular a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
2-Hydrazinyl-1-phenylethan-1-ol (CAS: 4397-11-9) is a highly valuable bifunctional building block and a recognized tool compound for investigating the ligand-binding site of vascular adhesion protein-1 (VAP-1)[1]. However, like many monosubstituted hydrazine derivatives, its free base form exhibits profound chemical instability under ambient conditions.
As researchers and drug development professionals, we frequently encounter batch-to-batch reproducibility issues when handling hydrazines. These issues rarely stem from the initial synthesis; rather, they are artifacts of improper storage. This application note moves beyond basic handling recommendations to explore the physicochemical causality behind the degradation of 2-hydrazinyl-1-phenylethan-1-ol and provides a self-validating, field-proven protocol for its ultra-long-term preservation.
Causality of Degradation and the Stabilization Strategy
The Autoxidation Mechanism:
The terminal nitrogen of the hydrazine moiety possesses a highly nucleophilic lone pair. When exposed to atmospheric oxygen, and particularly when catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺), the free base undergoes a rapid single-electron oxidation to form a highly reactive hydrazyl radical[2][3]. This radical propagates further oxidation, leading to diazene intermediates and eventual molecular cleavage, which releases ammonia and nitrogen gas as terminal degradation products[2][3].
The Stabilization Rationale:
To arrest this oxidative cascade, we must increase the oxidation potential of the hydrazine group. This is achieved via protonation . By converting the oily, reactive free base into an acidic salt—specifically the hydrogen maleate salt—the lone pairs are sequestered. This renders the molecule highly resistant to oxidative attack. The maleate salt of 2-hydrazinyl-1-phenylethan-1-ol forms a stable, beige crystalline solid (melting point 99−104 °C) that can be stored for extended periods without significant titer loss[1].
Mechanistic pathway of hydrazine oxidative degradation versus acid-salt stabilization.
Quantitative Stability Data
The following table summarizes the expected purity retention of 2-hydrazinyl-1-phenylethan-1-ol under various storage conditions. This data underscores the absolute necessity of salt conversion and inert atmospheric storage for long-term integrity.
Storage State
Temperature
Atmosphere
Light Exposure
Est. Purity (6 Months)
Primary Degradant
Free Base (Oil/Liquid)
25°C
Ambient Air
Light
< 40%
Diazenes, Ammonia
Free Base (Oil/Liquid)
4°C
Argon
Dark
~ 85%
Oxidation oligomers
Hydrogen Maleate Salt
25°C
Ambient Air
Dark
~ 96%
Trace oxidation
Hydrogen Maleate Salt
-20°C
Argon
Dark
> 99.5%
None detected
Experimental Methodologies
Protocol A: Conversion to Hydrogen Maleate Salt (Ultra-Long-Term Stabilization)
Causality & Self-Validation: The success of this step is visually validated by the transition from an oily free-base residue to a distinct crystalline solid.
Dissolution: Dissolve 1.0 equivalent of 2-hydrazinyl-1-phenylethan-1-ol free base in a minimal volume of absolute ethanol (EtOH).
Acid Addition: In a separate flask, dissolve 1.0 equivalent of maleic acid in a 1:1 mixture of EtOH and Diethyl Ether (Et₂O)[1].
Precipitation: Dropwise, add the maleic acid solution to the hydrazine solution under continuous stirring at 0°C (ice bath).
Crystallization: Allow the mixture to stand at 4°C for 2 hours. A beige crystalline solid will precipitate[1].
Filtration & Drying: Filter the crystals under a stream of Argon. Wash with cold Et₂O. Dry under high vacuum (0.1 mbar) for 12 hours to remove residual solvent.
Protocol B: Aliquoting and Storage Workflow
Preparation: Transfer the dried hydrogen maleate salt to a glovebox or use a Schlenk line to maintain a strict Argon atmosphere. Causality: Argon is preferred over Nitrogen due to its higher density, which allows it to effectively blanket the solid compound at the bottom of the vial.
Aliquoting: Divide the bulk salt into single-use aliquots in amber borosilicate glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and mitigate exposure to atmospheric moisture, which can locally dissolve the salt and initiate autoxidation. Amber glass prevents photolytic radical initiation.
Sealing: Seal the vials with PTFE-lined septa caps to prevent oxygen ingress.
Storage: Place the sealed vials in a secondary desiccator jar containing Drierite (CaSO₄) and store at -20°C.
Step-by-step workflow for the stabilization, aliquoting, and long-term storage of the compound.
Protocol C: Self-Validating Quality Control (Pre-Use)
Before deploying stored aliquots in sensitive assays, validate the integrity of the compound. Direct UV detection of hydrazines is often unreliable due to poor chromophore response and overlap with degradation products.
Derivatization: React a 1 µg sample of the stored salt with an excess of benzaldehyde in mildly acidic aqueous conditions for 10 minutes to form the corresponding stable hydrazone derivative[2].
LC-MS Analysis: Inject the derivatized sample directly onto a C18 column coupled to a Q-TOF MS[2].
Validation: The presence of a single sharp peak corresponding to the exact mass of the hydrazone confirms that the hydrazine group was intact and had not oxidized to a diazene during storage.
References
[1] Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site: Toward More Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
[2] Decomposition of Hydrazine in Aqueous Solutions. ResearchGate.
URL:[Link]
[3] Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development - ACS Publications.
URL:[Link]
Technical Support Center: 2-Hydrazinyl-1-phenylethan-1-ol Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis and purification of 2-hydrazinyl-1-phenylethan-1-ol (and its stereoisomers). This guide is designed for researchers, application scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 2-hydrazinyl-1-phenylethan-1-ol (and its stereoisomers). This guide is designed for researchers, application scientists, and drug development professionals who utilize this compound as a building block for bioactive molecules, such as VAP-1 inhibitors or 5-amino-N-substituted pyrazoles.
Below, you will find a mechanistic troubleshooting guide, quantitative impurity profiles, and a self-validating experimental protocol designed to maximize regioselectivity and prevent oxidative degradation.
Process Workflow Overview
Fig 1: Standard workflow for synthesizing and isolating 2-hydrazinyl-1-phenylethan-1-ol.
The synthesis of 2-hydrazinyl-1-phenylethan-1-ol relies on the nucleophilic ring-opening of styrene oxide by hydrazine [1]. While conceptually simple, the reaction is prone to regiochemical scrambling, over-alkylation, and oxidative degradation.
Q1: My NMR shows a 15-20% presence of the 2-hydrazinyl-2-phenylethan-1-ol regioisomer. Why is this forming, and how do I prevent it?A: This is a regioselectivity issue driven by the pH of your reaction environment. Under strictly neutral or basic conditions (hydrazine itself is basic), the reaction proceeds via an
SN2
mechanism. The nucleophile attacks the less sterically hindered carbon (C2) of styrene oxide, yielding your desired 1-phenylethan-1-ol product.
Causality & Fix: If your reaction vessel contains trace acidic impurities (e.g., from uncleaned glassware or degraded reagents), the epoxide oxygen becomes protonated. This induces
SN1
-like carbocation character at the more substituted benzylic carbon (C1), shifting the attack to C1. Ensure all glassware is base-washed and use high-purity hydrazine monohydrate to lock the mechanism into the
SN2
pathway.
Q2: LC-MS analysis of my crude mixture reveals a massive impurity at +120 Da relative to the product mass. What is this?A: You are observing bis-alkylation (over-alkylation). The primary hydrazine product (152.19 g/mol ) is highly nucleophilic and can react with a second equivalent of styrene oxide (120.15 g/mol ), forming a tertiary amine/hydrazine bis-adduct.
Causality & Fix: This is a stoichiometric and kinetic problem. If the local concentration of styrene oxide is too high, it will react with the newly formed product rather than the hydrazine. Solution: Maintain a massive stoichiometric excess of hydrazine (3.0 to 5.0 equivalents) and add the styrene oxide strictly dropwise to the hot hydrazine solution.
Q3: The isolated free base turns yellow/brown after a few days on the bench, and purity drops significantly. How do I stabilize it?A: Hydrazines are highly susceptible to oxidative degradation. Atmospheric oxygen rapidly oxidizes the hydrazine moiety into azo compounds, hydrazones, or radical degradation products.
Causality & Fix: The free electron pairs on the hydrazine nitrogens are highly reactive. Solution: Always store the compound under an inert atmosphere (Argon/Nitrogen). For long-term storage, convert the free base into a stable salt (e.g., hydrogen maleate or fumarate) [1]. Protonating the amine/hydrazine drastically raises the oxidation potential, protecting the molecule from atmospheric degradation.
Mechanistic Logic & Impurity Pathways
Fig 2: Mechanistic divergence in epoxide ring-opening leading to target vs. impurities.
Quantitative Impurity Profiling
Use the following table to benchmark your analytical results and immediately identify the root cause of protocol deviations.
Impurity Type
Mechanism of Formation
Analytical Signature
Mitigation Parameter
Regioisomer
SN1
-like attack at benzylic C1 due to trace acid.
NMR: Shift in benzylic CH signal; LC-MS: Isobaric (same m/z).
Use ≥3.0 eq
N2H4⋅H2O
; strict dropwise addition of epoxide.
Oxidation Products
Atmospheric
O2
reacting with the free base.
Appearance: Yellow/brown discoloration. HPLC: Broad leading peaks.
Degas solvents; store as a hydrogen maleate salt under Argon.
Unreacted Epoxide
Incomplete reaction time or low temperature.
NMR: Characteristic epoxide multiplet at ~2.7-3.8 ppm.
Ensure reaction is held at 100 °C for a minimum of 2 hours.
Self-Validating Experimental Protocol
This protocol details the synthesis of (S)-2-Hydrazino-1-phenylethanol Hydrogen Maleate, adapted from established medicinal chemistry workflows [1, 2]. It is engineered as a self-validating system : specific physical observations during the protocol confirm that the underlying chemistry is proceeding correctly.
Step 1: Epoxide Ring Opening
Setup: Equip a 100 mL three-neck round-bottom flask with a reflux condenser, an addition funnel, and a magnetic stirrer. Flush the system with Nitrogen.
Heating: Add hydrazine monohydrate (15.0 mL, ~300 mmol, 3.0 eq). Heat the solution to 100 °C using an oil bath.
Addition: Place styrene oxide (11.4 mL, 100 mmol, 1.0 eq) in the addition funnel. Add the styrene oxide dropwise over a period of 1 hour.
Self-Validation Check: The dropwise addition prevents exothermic temperature spikes. If the reaction temperature exceeds 105 °C, your addition is too fast, which will kinetically favor the formation of the bis-alkylated (+120 Da) impurity.
Reaction: Stir the mixture at 100 °C for an additional 2 hours.
Step 2: Extraction & Workup
Quench: Cool the reaction mixture to room temperature. Dilute with 50 mL of distilled water.
Extraction: Extract the aqueous mixture with Diethyl Ether (
Et2O
, 3 × 50 mL).
Self-Validation Check: Hydrazine monohydrate is highly water-soluble and will remain in the aqueous layer. The product (free base) will partition into the organic layer.
Drying: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and evaporate the solvent in vacuo to yield the crude free base as a viscous, pale oil.
Step 3: Salt Formation & Purification (Thermodynamic Sink)
Salt Formation: Dissolve the crude oil in a minimal amount of absolute Ethanol (EtOH). In a separate beaker, dissolve 1.0 eq of maleic acid in Ethanol. Combine the solutions.
Crystallization: Add
Et2O
dropwise until the solution becomes slightly cloudy. Cool the mixture to 4 °C overnight.
Self-Validation Check: This step acts as a chemical filter. The desired 2-hydrazinyl-1-phenylethan-1-ol hydrogen maleate will precipitate as a beige crystalline solid. Tertiary amine/bis-alkylated impurities remain highly soluble in the EtOH/
Et2O
mother liquor and are washed away.
Isolation: Filter the crystals and dry under vacuum.
Expected Yield: ~50-55%.
Validation Metric: A sharp melting point of 99−104 °C confirms the exclusion of over-alkylated byproducts [1].
References
Title: Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site: Toward More Selective Inhibitors
Source: Journal of Medicinal Chemistry, 2011, 54(8), 2143–2154.
URL: [Link]
Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules
Source: International Journal of Organic Chemistry, 2020, 10, 63-76.
URL: [Link]
Optimization
Overcoming low aqueous solubility of 2-Hydrazinyl-1-phenylethan-1-ol
Welcome to the Technical Support Center for 2-Hydrazinyl-1-phenylethan-1-ol (CAS: 4397-11-9). As a Senior Application Scientist, I frequently consult with research teams struggling to formulate this molecule.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-Hydrazinyl-1-phenylethan-1-ol (CAS: 4397-11-9). As a Senior Application Scientist, I frequently consult with research teams struggling to formulate this molecule. While its structural motif—a lipophilic phenyl ring coupled to an ethanolamine-like hydrazine backbone—makes it an invaluable building block for bioactive pyrazoles and vascular adhesion protein-1 (VAP-1) inhibitors, it suffers from notoriously low aqueous solubility[1].
The root cause of this insolubility is twofold: the highly hydrophobic phenyl ring dominates the molecule's hydration profile, and the terminal hydrazine and hydroxyl groups engage in strong intermolecular hydrogen bonding. This creates a highly stable, tightly packed crystalline lattice that energetically resists dissolution in water.
To overcome this, we must manipulate the thermodynamic environment of the molecule. Below is our authoritative troubleshooting guide, diagnostic workflow, and self-validating protocols to successfully solubilize 2-Hydrazinyl-1-phenylethan-1-ol for your specific downstream applications.
Diagnostic Workflow for Solubility Enhancement
Before selecting a protocol, you must determine the physiological and chemical constraints of your downstream assay. Use the decision matrix below to select the optimal solubility enhancement strategy.
Decision matrix for selecting a solubility enhancement strategy.
Step-by-Step Troubleshooting & Methodologies
Strategy 1: Salt Formation (Hydrazine Protonation)
Causality: 2-Hydrazinyl-1-phenylethan-1-ol possesses a terminal primary amine on the hydrazine moiety. In its free base form, the uncharged phenyl ring drives hydrophobic aggregation. By protonating the hydrazine to form a salt (e.g., hydrogen maleate), we introduce a permanent positive charge. This disrupts the crystalline lattice energy and maximizes ion-dipole interactions with the aqueous solvent, exponentially increasing solubility.1 that synthesizing the hydrogen maleate salt of 2-hydrazino-1-phenylethanol yields a stable, highly soluble crystalline solid[1].
Self-Validating Protocol:
Dissolution: Dissolve 10 mmol of 2-Hydrazinyl-1-phenylethan-1-ol free base in 20 mL of anhydrous ethanol. Critical step: Perform this under a nitrogen atmosphere, as free hydrazines are highly susceptible to auto-oxidation in solution[2].
Acid Addition: Slowly add 1.05 equivalents of maleic acid dissolved in 10 mL of cold diethyl ether (Et2O) dropwise at 0°C.
Crystallization: Stir the mixture continuously for 2 hours. A beige crystalline solid will precipitate as the salt forms[1].
Validation: Filter and wash the precipitate with cold Et2O. To validate the system, perform 1H-NMR in D2O. The distinct downfield shift of the hydrazine protons confirms successful protonation. The resulting salt will dissolve readily in aqueous buffers at pH < 6.0.
Strategy 2: Cyclodextrin Inclusion Complexation
Causality: If your biological assay cannot tolerate the acidic microenvironment generated by salt forms, cyclodextrin complexation is the premier alternative. The hydrophobic phenyl ring of 2-Hydrazinyl-1-phenylethan-1-ol fits perfectly into the lipophilic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophilic exterior of the cyclodextrin interfaces with the aqueous bulk, masking the drug's hydrophobicity without altering the intrinsic pKa or chemical structure of the hydrazine[3].
Self-Validating Protocol:
Preparation: Prepare a 10% (w/v) solution of HP-β-CD in degassed Milli-Q water.
Kneading/Mixing: Add an excess of 2-Hydrazinyl-1-phenylethan-1-ol (beyond its standard saturation limit) to the HP-β-CD solution[4].
Equilibration: Stir the suspension at 25°C for 48 hours in the dark to ensure thermodynamic equilibrium is reached between the free and complexed states.
Validation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the un-complexed, insoluble drug. The supernatant contains the pure inclusion complex. Lyophilize the supernatant to obtain a stable, water-soluble powder. Confirm complexation by generating a Phase Solubility Diagram; a linear increase in solubility relative to CD concentration confirms a 1:1 AL-type stoichiometric inclusion complex[4].
Quantitative Data Summary
The following table summarizes the expected solubility enhancements and stability profiles of the methodologies described above, allowing for rapid comparison.
Enhancement Strategy
Mechanistic Causality
Expected Aqueous Solubility (mg/mL)
Chemical Stability
Optimal Application Phase
Free Base (Control)
High lattice energy, hydrophobic phenyl ring
< 0.5
Low (Rapid oxidation)
Organic synthesis
Hydrogen Maleate Salt
Ion-dipole interaction via hydrazine protonation
> 50.0
High
Aqueous stock solutions
HP-β-CD Complexation
Hydrophobic shielding of the phenyl ring
15.0 - 25.0
Moderate
Cell-based/In vivo assays
Solid Dispersion (PVP)
Amorphization & Tg elevation
5.0 - 10.0
Moderate
Oral formulation testing
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of 2-Hydrazinyl-1-phenylethan-1-ol turns yellow/brown after a few hours, and the solubility drops. What is happening?A1: You are observing oxidative degradation.2 in aqueous environments, especially at neutral to alkaline pH levels when exposed to dissolved oxygen[2]. The brown precipitate is an insoluble oxidation byproduct (often an azo or azine derivative).
Troubleshooting Fix: Always use degassed solvents (purged with Argon or Nitrogen) when preparing aqueous solutions[2]. If your application allows, lower the pH to < 6.0; the protonated hydrazinium ion is significantly more resistant to oxidation than the free base.
Q2: I attempted a solid dispersion using PEG 4000 to enhance solubility, but the compound crystallized out of the matrix over time. How can I prevent this?A2: This is a classic case of thermodynamic instability. 5[5]. However, the strong hydrogen-bonding capacity of the hydroxyl and hydrazine groups in 2-Hydrazinyl-1-phenylethan-1-ol drives rapid recrystallization.
Troubleshooting Fix: Switch from a purely crystalline carrier (PEG) to a polymeric precipitation inhibitor like PVP (Polyvinylpyrrolidone). PVP forms strong hydrogen bonds with the drug's hydroxyl and hydrazine groups, effectively raising the glass transition temperature (Tg) of the mixture and locking it in the amorphous state.
Q3: Can I use liposomes to solubilize this compound?A3: While liposomes are excellent for strictly hydrophobic drugs, the amphiphilic nature of 2-Hydrazinyl-1-phenylethan-1-ol (a hydrophobic phenyl ring paired with a highly polar hydrazine/hydroxyl tail) often leads to rapid leakage from the lipid bilayer. 6 and straightforward for this specific chemotype[6].
References
Title: Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site: Toward More Selective Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Title: Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions
Source: Benchchem
URL
Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review
Source: International Journal of Pharmaceutical Sciences
URL
Title: Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery
Source: Eman Research
URL
Title: Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin
Source: MedCrave online
URL
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics
Source: PMC
URL
A Guide to Differentiating 2-Hydrazinyl-1-phenylethan-1-ol and Its Isomers using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into molecular structure. For researchers and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into molecular structure. For researchers and professionals in drug development and organic synthesis, the unambiguous identification of isomers is a critical step, as subtle structural variations can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of 2-Hydrazinyl-1-phenylethan-1-ol and two of its constitutional isomers: 2-Hydrazinyl-2-phenylethan-1-ol and Phenylacetic hydrazide.
The Challenge of Isomerism
Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. This seemingly small difference can have profound effects on a molecule's chemical and physical properties. NMR spectroscopy excels at distinguishing such isomers by probing the unique electronic environment of each nucleus within a molecule.
The three isomers under consideration are:
2-Hydrazinyl-1-phenylethan-1-ol (Compound A): A secondary alcohol with a hydrazinyl group on the adjacent carbon.
2-Hydrazinyl-2-phenylethan-1-ol (Compound B): A primary alcohol with a hydrazinyl group and a phenyl group attached to the same carbon.
Phenylacetic hydrazide (Compound C): A functional group isomer containing a hydrazide moiety.
The distinct structural features of these isomers will manifest as unique patterns of chemical shifts, signal multiplicities, and coupling constants in their respective NMR spectra.
Visualizing the Isomeric Structures
A clear understanding of the molecular architecture is fundamental to interpreting NMR data. The structures of the three isomers are depicted below.
Figure 1: Molecular structures of the three isomers.
Comparative Analysis of Predicted NMR Spectra
The following sections detail the predicted ¹H and ¹³C NMR spectra for each isomer. The predictions were generated using reputable online NMR prediction software.[1][2][3][4] These tools utilize large databases of experimental data and sophisticated algorithms to provide accurate estimations of chemical shifts.
¹H NMR Spectral Comparison
The proton NMR spectrum is particularly informative for distinguishing these isomers due to the distinct chemical environments of the protons in the aliphatic side chain.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
Proton Assignment
Compound A (Predicted)
Compound B (Predicted)
Compound C (Predicted)
Key Differentiators
-CH(OH)-
~4.8 (dd)
-
-
Unique to Compound A, a doublet of doublets.
-CH(Ph)-
-
~4.2 (t)
-
Unique to Compound B, a triplet.
-CH₂-NH-
~3.0 (m)
-
-
Present in Compound A as a multiplet.
-CH₂-OH
-
~3.8 (d)
-
Unique to Compound B, a doublet.
-CH₂-C=O
-
-
~3.5 (s)
Unique to Compound C, a singlet.
-NH-NH₂
~3.5-4.5 (br s)
~3.5-4.5 (br s)
~4.2 (br s), ~7.9 (br s)
Compound C shows two distinct broad signals for the hydrazide protons.
Aromatic (Ar-H)
~7.2-7.4 (m)
~7.2-7.4 (m)
~7.2-7.4 (m)
Similar for all three, a multiplet in the aromatic region.
-OH
~2.5-3.5 (br s)
~2.5-3.5 (br s)
-
Broad singlet, exchangeable with D₂O.
Analysis of ¹H NMR Differences:
Compound A (2-Hydrazinyl-1-phenylethan-1-ol): The most downfield aliphatic proton is the one attached to the carbon bearing the hydroxyl group (-CH(OH)-) at approximately 4.8 ppm. This signal would likely appear as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group. The methylene protons (-CH₂-NH-) would appear as a more complex multiplet around 3.0 ppm.
Compound B (2-Hydrazinyl-2-phenylethan-1-ol): In this isomer, the methine proton (-CH(Ph)-) is shifted upfield to around 4.2 ppm and would likely be a triplet due to coupling with the adjacent methylene protons. The methylene protons of the primary alcohol (-CH₂-OH) would be a doublet at approximately 3.8 ppm.
Compound C (Phenylacetic hydrazide): This isomer presents the simplest aliphatic proton spectrum. The methylene protons adjacent to the carbonyl group (-CH₂-C=O) would appear as a sharp singlet around 3.5 ppm, as there are no adjacent protons to couple with. A key feature would be the two distinct broad singlets for the -NH- and -NH₂ protons of the hydrazide group.
¹³C NMR Spectral Comparison
The carbon NMR spectrum provides complementary information, particularly regarding the carbon skeleton and the presence of carbonyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
Carbon Assignment
Compound A (Predicted)
Compound B (Predicted)
Compound C (Predicted)
Key Differentiators
-C(OH)-
~75
-
-
Unique to Compound A.
-C(Ph)-
-
~65
-
Unique to Compound B.
-CH₂-NH-
~55
-
-
Present in Compound A.
-CH₂-OH
-
~68
-
Unique to Compound B.
-C=O
-
-
~170
Diagnostic for the hydrazide in Compound C.
-CH₂-C=O
-
-
~40
Unique to Compound C.
Aromatic (Ar-C)
~125-142
~125-140
~127-135
Similar patterns, but the ipso-carbon chemical shift will vary.
Analysis of ¹³C NMR Differences:
Compound A (2-Hydrazinyl-1-phenylethan-1-ol): The carbon attached to the hydroxyl group (-C(OH)-) is expected to have a chemical shift of around 75 ppm. The methylene carbon will be around 55 ppm.
Compound B (2-Hydrazinyl-2-phenylethan-1-ol): The carbon bearing both the phenyl and hydrazinyl groups (-C(Ph)-) would be found at approximately 65 ppm, while the primary alcohol carbon (-CH₂-OH) would be around 68 ppm.
Compound C (Phenylacetic hydrazide): The most striking feature is the carbonyl carbon (-C=O) signal far downfield, around 170 ppm. The methylene carbon adjacent to it would be at approximately 40 ppm. The absence of signals in the 60-80 ppm range clearly distinguishes it from the alcohol isomers.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for these compounds, a standardized experimental protocol should be followed.[5][6][7]
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
Transfer the solution to a standard 5 mm NMR tube.
For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
2. NMR Data Acquisition:
The following steps are a general guide for a modern NMR spectrometer. Specific commands may vary between instruments.
Insert the sample into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp spectral lines.
Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.
For ¹H NMR:
Acquire a standard one-pulse spectrum.
Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
For most samples, 8 to 16 scans are sufficient.
For ¹³C NMR:
Acquire a proton-decoupled spectrum.
A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the lower natural abundance of ¹³C.
A spectral width of 0 to 220 ppm is generally sufficient.
3. Data Processing:
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
Perform phase correction to ensure all peaks are in the absorptive mode.
Apply baseline correction to obtain a flat baseline.
Reference the spectrum to the solvent residual peak or the internal standard (TMS at 0.00 ppm).
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Workflow for Isomer Differentiation
The logical workflow for distinguishing between these isomers using NMR is summarized in the following diagram.
Figure 2: Decision workflow for isomer identification.
Conclusion
NMR spectroscopy provides a definitive and non-destructive method for the differentiation of 2-Hydrazinyl-1-phenylethan-1-ol and its constitutional isomers. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in both the ¹H and ¹³C NMR spectra, a clear structural assignment can be made. The presence of a carbonyl signal in the ¹³C spectrum is an immediate identifier for Phenylacetic hydrazide. For the two alcohol isomers, the chemical shift and multiplicity of the methine and methylene protons in the aliphatic side chain provide the key distinguishing features. This guide demonstrates that even in the absence of experimental data, predictive tools can be invaluable for developing analytical strategies and interpreting complex spectra.
References
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. Retrieved from [Link]
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. Retrieved from [Link]
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. Retrieved from [Link]
PubChem. (n.d.). 1-Phenylethanol, (R)-. Retrieved from [Link]
nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]
Chemicate. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. Retrieved from [Link]
Chegg. (2021, February 25). Solved 'H NMR Analysis Assign the H peaks in the H NMR | Chegg.com. Retrieved from [Link]
Supporting Information. (n.d.). Retrieved from [Link]
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta. Retrieved from [Link]
Chegg. (2019, March 24). Question: Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of styrene. Retrieved from [Link]
PubChem. (n.d.). 2-Hydrazinoethanol. Retrieved from [Link]
ZINC 12. (n.d.). A database of commercially-available compounds. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 2-Phenylethan-1-ol (FDB007516). Retrieved from [Link]
Strategic Selection of Hydrazine Building Blocks: 2-Hydrazinyl-1-phenylethan-1-ol vs. Phenylhydrazine in Heterocyclic Coupling
As drug development increasingly targets complex, three-dimensional molecular architectures, the selection of foundational building blocks becomes a critical determinant of synthetic success. In the realm of N-heterocycl...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly targets complex, three-dimensional molecular architectures, the selection of foundational building blocks becomes a critical determinant of synthetic success. In the realm of N-heterocycle synthesis—particularly the construction of bioactive pyrazoles—hydrazines are indispensable.
This guide provides an objective, data-driven comparison between the classical monofunctional reagent, phenylhydrazine , and the versatile bifunctional alternative, 2-hydrazinyl-1-phenylethan-1-ol . By analyzing their mechanistic divergence, kinetic profiles, and downstream utility, we will establish a framework for selecting the optimal reagent for your specific coupling reactions.
Mechanistic Divergence: Monofunctional vs. Bifunctional Reactivity
The cyclocondensation of hydrazines with electrophilic substrates (e.g., α,β-unsaturated nitriles, 1,3-dicarbonyls, or diols) is the standard pathway for synthesizing substituted pyrazoles. However, the structural nature of the hydrazine dictates both the reaction kinetics and the potential for secondary functionalization.
The Classical Approach: Phenylhydrazine
Phenylhydrazine is a highly reactive, monofunctional nucleophile. In coupling reactions with substrates like ethyl (ethoxymethylene)cyanoacetate, the terminal nitrogen rapidly attacks the electrophilic ethoxymethylene carbon. Subsequent intramolecular cyclization onto the nitrile group yields a stable 5-amino-1-phenyl-1H-pyrazole. While this reaction is kinetically favorable due to minimal steric hindrance, the resulting N-phenyl group is chemically inert under standard conditions. This limits the molecule to a terminal scaffold, as demonstrated in recent literature on1[1].
The Bifunctional Advantage: 2-Hydrazinyl-1-phenylethan-1-ol
Contrastingly, 2-hydrazinyl-1-phenylethan-1-ol introduces a secondary alcohol appended to a phenylethyl chain. During the initial cyclocondensation, the steric bulk of the 2-hydroxy-2-phenylethyl group slightly retards the nucleophilic attack, requiring extended heating. However, the causality behind selecting this reagent lies in its post-reaction utility. The resulting product, ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate, possesses a pendant hydroxyl group. This hydroxyl acts as an internal nucleophile, enabling secondary ring closures to form complex, fused bicyclic systems (e.g., imidazo[1,2-b]pyrazoles) upon activation, as detailed in2[2].
Mechanistic divergence of monofunctional vs. bifunctional hydrazines in pyrazole synthesis.
Comparative Performance Data
To objectively evaluate the performance of these reagents, we compare their cyclocondensation with ethyl (ethoxymethylene)cyanoacetate under identical solvent and temperature conditions.
Parameter
Phenylhydrazine
2-Hydrazinyl-1-phenylethan-1-ol
Structural Classification
Monofunctional
Bifunctional
Reaction Time (at 80°C)
4 - 6 hours
8 - 12 hours
Average Isolated Yield
85 - 92%
75 - 82%
Steric Hindrance
Low
Moderate to High
Post-Reaction Utility
Terminal scaffold
Precursor for fused bicyclic rings
Toxicity Profile
High (Known hemotoxin)
Moderate (Requires standard PPE)
Note: While phenylhydrazine demonstrates superior kinetics and yields, 2-hydrazinyl-1-phenylethan-1-ol provides unmatched structural versatility for downstream drug discovery applications.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The choice of dry toluene is causal: it facilitates the azeotropic removal of ethanol generated during the condensation, driving the equilibrium forward while preventing the competitive hydrolysis of the ester/cyano groups at elevated temperatures.
Protocol A: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Preparation: In an oven-dried round-bottom flask under inert atmosphere, dissolve ethyl (ethoxymethylene)cyanoacetate (10 mmol) in 20 mL of dry toluene.
Coupling: Elevate the temperature to 80°C and stir for 4-6 hours.
Validation (TLC): Monitor the reaction using TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar hydrazine baseline spot and the emergence of a distinct UV-active product spot confirms conversion.
Isolation: Cool to room temperature, evaporate the toluene under reduced pressure, and recrystallize the crude residue from ethanol to yield the pure N-phenyl pyrazole.
Protocol B: Synthesis of Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
Preparation: Dissolve ethyl (ethoxymethylene)cyanoacetate (10 mmol) in 25 mL of dry toluene.
Addition: Add 2-hydrazinyl-1-phenylethan-1-ol (10 mmol) in a single portion. The increased solvent volume accommodates the lower solubility of the bifunctional reagent.
Coupling: Heat the mixture to 80°C. Due to the steric bulk of the phenylethyl group, maintain heating for 8-12 hours to ensure complete cyclization[2].
Validation (NMR/IR): Beyond TLC, validate the product via crude IR spectroscopy (retention of the broad -OH stretch at ~3300 cm⁻¹) and ¹H-NMR (presence of the pyrazole C3-H singlet and the intact multiplet of the secondary alcohol methine proton).
Isolation: Remove the solvent in vacuo. The resulting viscous oil is purified via silica gel column chromatography (DCM:MeOH gradient) to isolate the functionalized pyrazole.
Step-by-step experimental workflow for the cyclocondensation of hydrazines.
Conclusion
For routine synthesis of terminal pyrazole libraries, phenylhydrazine remains the kinetically superior and higher-yielding choice, as corroborated by established transition-metal-free and acceptorless dehydrogenative coupling methodologies (3)[3]. However, for advanced drug development programs requiring complex 3D architectures, 2-hydrazinyl-1-phenylethan-1-ol is the strategic choice. By accepting a moderate reduction in initial coupling kinetics, researchers gain a critical synthetic handle (the pendant hydroxyl group) that unlocks pathways to highly sought-after fused heterocyclic systems.
Validating the purity of 2-Hydrazinyl-1-phenylethan-1-ol using LC-MS
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of highly reactive, polar intermediates. 2-Hydrazinyl-1-phenylethan-1-ol (CAS 4397-11-9) is a prime example.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of highly reactive, polar intermediates. 2-Hydrazinyl-1-phenylethan-1-ol (CAS 4397-11-9) is a prime example. This compound is a critical building block in the1[1] and serves as a structural foundation for2[2].
However, validating its purity is analytically treacherous. Residual unreacted hydrazines pose significant genotoxic risks, and trace impurities can derail downstream cyclization reactions. This guide objectively compares analytical modalities and provides a field-proven, self-validating LC-MS methodology for this compound.
Hydrazine derivatives are notoriously difficult to analyze due to their3[3]. Choosing the wrong platform will yield false negatives or artifactual degradation peaks.
GC-MS (Gas Chromatography-Mass Spectrometry): While excellent for volatile compounds, the hot injection port of a GC system induces4[4]. Analyzing this compound via GC-MS requires extensive derivatization (e.g., with acetone) to 5[5], adding unnecessary complexity.
HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet): The phenyl ring in 2-hydrazinyl-1-phenylethan-1-ol provides baseline UV absorbance, but the hydrazine group itself is a poor chromophore. This limits sensitivity and makes it nearly impossible to distinguish the target from co-eluting aromatic impurities[3].
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the superior choice. By utilizing electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM), LC-MS bypasses thermal degradation and delivers ultra-high specificity.
Table 1: Comparison of Analytical Modalities for Hydrazine Derivatives
Feature
GC-MS
HPLC-UV
LC-MS/MS (Preferred)
Analyte Stability
Poor (Thermally labile in inlet)
Good
Good
Sensitivity
Moderate
Low (Weak chromophore)
Ultra-high (Trace level)
Sample Prep
Mandatory Derivatization
Minimal
Optional (Derivatization enhances RPLC)
Specificity
High (EI fragmentation)
Low (Overlapping UV)
High (MRM transitions)
The Causality of Derivatization in LC-MS Workflows
While LC-MS can analyze polar compounds directly using Hydrophilic Interaction Liquid Chromatography (HILIC), HILIC columns often suffer from long equilibration times and peak tailing for basic amines.
The Mechanistic Choice: I strongly recommend pre-column derivatization using p-tolualdehyde. The primary amine of the hydrazine group undergoes a rapid condensation reaction with the aldehyde to form a stable hydrazone.
The Analytical Benefit: This structural transformation increases the molecule's hydrophobicity, allowing for sharp, robust retention on standard C18 Reversed-Phase Liquid Chromatography (RPLC) columns. Furthermore, the extended conjugated system 6[6] in ESI positive mode.
Logical workflow for LC-MS purity validation comparing derivatized RPLC vs. direct HILIC analysis.
Experimental Methodology: A Self-Validating Protocol
A robust analytical protocol must be a self-validating system. To ensure trustworthiness, this workflow incorporates an7[7] to correct for matrix effects and derivatization efficiency variations, alongside a strict reagent blank to rule out false positives from the derivatizing agent.
Step 1: Reagent & System Suitability Preparation
Analyte Stock: Prepare a 1.0 mg/mL stock solution of 2-Hydrazinyl-1-phenylethan-1-ol in LC-MS grade methanol.
Derivatizing Agent: Prepare a 10 mM solution of p-tolualdehyde in methanol.
Internal Standard (Self-Validation): Spike the sample with 10 ng/mL of an isotopically labeled hydrazine analog (e.g., 15N2-hydrazine derivative)[7].
Reagent Blank (Self-Validation): Prepare a vial containing only methanol, internal standard, and p-tolualdehyde to ensure no co-eluting background peaks exist.
Step 2: Ultrasonic Derivatization
Transfer 100 µL of the sample stock into an amber mass spec vial.
Add 100 µL of the 10 mM p-tolualdehyde solution.
Causality Check: Subject the mixture to 6[6] at room temperature. Sonication provides the kinetic energy required to rapidly drive the condensation reaction to completion without applying destructive heat.
Dilute the mixture 1:10 with Mobile Phase A prior to injection to mitigate solvent-induced peak broadening.
Step 3: LC-MS/MS Acquisition Parameters
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Provides protons for ESI+).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.5 minutes, return to 5% B.
Ionization: ESI Positive Mode.
Table 2: Expected Quantitative Data & Validation Metrics
Parameter
Value / Metric
Derivatized Product MW
254.32 g/mol
Precursor Ion ([M+H]+)
m/z 255.3
Product Ions (Quant/Qual)
m/z 119.9 / 135.1 (Empirical estimate based on hydrazone fragmentation)
By leveraging LC-MS with p-tolualdehyde derivatization, researchers can entirely bypass the thermal instability issues inherent to GC-MS and the sensitivity limitations of HPLC-UV. This self-validating workflow ensures precise, trace-level purity validation of 2-hydrazinyl-1-phenylethan-1-ol, ultimately safeguarding the integrity of downstream pharmaceutical synthesis.
References
Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site, ACS Publications. 2
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules, Scirp.org. 1
A Comparative Guide to Derivatization Reagents for Hydrazine Compounds, Benchchem. 3
Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde, PubMed.6
Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction, ACS Publications. 4
A Comparative Guide to the Synthesis of 2-Hydrazinyl-1-phenylethan-1-ol for Researchers and Drug Development Professionals
Introduction 2-Hydrazinyl-1-phenylethan-1-ol is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of pharmacologically active molecules. Its structure, featuring...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Hydrazinyl-1-phenylethan-1-ol is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of pharmacologically active molecules. Its structure, featuring both a hydrazine moiety and a chiral alcohol, allows for diverse functionalization and the introduction of key pharmacophores. This guide provides an in-depth comparison of two primary synthetic routes for the production of this compound: the direct ring-opening of styrene oxide and a two-step approach involving the formation and subsequent reduction of acetophenone hydrazone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a critical evaluation of each method to aid in the selection of the most appropriate synthetic strategy based on experimental and practical considerations.
PART 1: An Overview of the Synthetic Strategies
The synthesis of 2-Hydrazinyl-1-phenylethan-1-ol can be approached from different starting materials, each with its own set of advantages and challenges. Here, we will focus on two of the most logical and accessible routes:
Route 1: Nucleophilic Ring-Opening of Styrene Oxide. This is a convergent approach where the two key functional groups are introduced in a single step by reacting styrene oxide with hydrazine. The strained epoxide ring is susceptible to nucleophilic attack by hydrazine, leading to the formation of the desired amino alcohol.
Route 2: Reduction of Acetophenone Hydrazone. This is a two-step linear synthesis that begins with the readily available acetophenone. First, a hydrazone is formed by condensation with hydrazine. In the second step, the carbonyl group of the hydrazone is selectively reduced to the corresponding alcohol.
The choice between these routes will depend on several factors, including the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and reaction conditions.
PART 2: In-Depth Analysis of Synthetic Routes
Route 1: Ring-Opening of Styrene Oxide with Hydrazine
This method is predicated on the high reactivity of epoxides, which readily undergo ring-opening reactions with nucleophiles. Hydrazine, being a potent nucleophile, can directly attack one of the electrophilic carbons of the epoxide ring.
Mechanism and Rationale:
The reaction proceeds via a nucleophilic substitution (SN2) type mechanism. Under neutral or basic conditions, hydrazine will preferentially attack the less sterically hindered carbon of the epoxide ring. In the case of styrene oxide, this would be the terminal (β) carbon. This regioselectivity is a key consideration in this synthesis. The initial attack of the hydrazine nitrogen on the epoxide carbon leads to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final product.
Visualization of Route 1:
Caption: Synthetic pathway for 2-Hydrazinyl-1-phenylethan-1-ol via epoxide ring-opening.
Route 2: Reduction of Acetophenone Hydrazone
This two-step approach offers an alternative pathway that avoids the direct handling of the potentially carcinogenic styrene oxide.
Step 1: Formation of Acetophenone Hydrazone
This is a classic condensation reaction between a ketone (acetophenone) and hydrazine. The reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule to form the C=N double bond of the hydrazone.
Step 2: Reduction of the Hydrazone
The key transformation in this route is the selective reduction of the carbonyl group of the hydrazone to a hydroxyl group without affecting the hydrazone moiety. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄). The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation yields the desired alcohol.
Visualization of Route 2:
Caption: Two-step synthesis of 2-Hydrazinyl-1-phenylethan-1-ol from acetophenone.
Potential for regioisomers and di-addition products.
The intermediate hydrazone is generally stable and can be purified. The reduction step is typically clean.
Scalability
Good, as it is a one-pot reaction.
Excellent, as both steps are well-established and high-yielding reactions.
Safety Considerations
Styrene oxide is a suspected carcinogen and requires careful handling.[1][2] Hydrazine is toxic and corrosive.[3][4][5][6]
Acetophenone is a relatively benign starting material. Hydrazine is used in the first step. Sodium borohydride is flammable and water-reactive.[7]
Cost-Effectiveness
Potentially more cost-effective due to fewer steps, depending on the price of styrene oxide.
May be slightly more expensive due to the additional step and the cost of the reducing agent.
PART 4: Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Route 1: Ring-Opening of Styrene Oxide
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add styrene oxide (1.0 eq.).
Addition of Reagents: Add isopropanol as a solvent, followed by the slow addition of hydrazine hydrate (1.1 eq.).
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-Hydrazinyl-1-phenylethan-1-ol.
Protocol for Route 2: Reduction of Acetophenone Hydrazone
Step A: Synthesis of Acetophenone Hydrazone
Reaction Setup: In a round-bottom flask, dissolve acetophenone (1.0 eq.) in ethanol.
Addition of Hydrazine: Add hydrazine hydrate (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.
Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by TLC.
Isolation of Intermediate: Remove the solvent under reduced pressure. The resulting crude acetophenone hydrazone can be used in the next step without further purification, or it can be purified by recrystallization.
Step B: Reduction of Acetophenone Hydrazone
Reaction Setup: Dissolve the acetophenone hydrazone (1.0 eq.) from Step A in methanol in a round-bottom flask and cool the mixture in an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) in portions to the cooled solution, ensuring the temperature remains below 10 °C.
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
PART 5: Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 2-Hydrazinyl-1-phenylethan-1-ol.
Route 1 (Styrene Oxide Ring-Opening) is an attractive option due to its atom economy and single-step nature. However, the significant safety concerns associated with styrene oxide may make it less suitable for large-scale production or in laboratories not equipped for handling potent carcinogens. The potential for side products also necessitates careful optimization of reaction conditions.
Route 2 (Reduction of Acetophenone Hydrazone) , while involving an additional step, utilizes a less hazardous starting material in acetophenone. The two-step process allows for the purification of the intermediate hydrazone, which can lead to a cleaner final product. This route is generally more robust and scalable, making it a preferable choice for many applications, especially where safety and product purity are paramount.
Ultimately, the selection of the synthetic route should be made after a thorough risk assessment and consideration of the specific project requirements, including scale, purity needs, and available resources.
References
Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone.
UC Santa Barbara Environmental Health & Safety. Hydrazine.
Spectrum Chemical. (2020, November 18).
UC Santa Barbara Environmental Health & Safety. (2012, December 14).
Arkema. (2012, January 3).
Cole-Parmer. (2005, September 8).
New Jersey Department of Health. Styrene Oxide - Hazardous Substance Fact Sheet.
UC Santa Barbara Environmental Health & Safety. Sodium Borohydride SOP.
Sigma-Aldrich.
Spectrum Chemical. (2026, February 26).
Scribd. Acetophenone Reduction with NaBH4.
University of Washington.
BenchChem. (2025). Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide.
R.S. Hughes.
ChemicalBook. (2026, January 17).
Taylor & Francis Online. (2022). Efficient reductions of dimethylhydrazones using preformed primary amine boranes.
Santa Cruz Biotechnology. (S)-(-)
National Center for Biotechnology Information. (2022). Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes.
Chinese Journal of Chemistry. (2000). Asymmetric Borohydride Reduction of Acetophenone Catalyzed by Chiral Salen-Co(Ⅱ) Complex Using Sodium Borohydride.
Organic Syntheses. styrene oxide.
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
International Journal of ChemTech Research. (2011). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride.
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
ResearchGate. A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones.
Semantic Scholar. (2012, February 15).
ResearchGate. (2014, November 7).
PTC Organics, Inc. PTC Hydrazine Addition to Epoxide.
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
ACS Publications. (2009, December 4). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design.
Gas chromatography validation methods for 2-Hydrazinyl-1-phenylethan-1-ol
Analyzing reactive intermediates like 2-Hydrazinyl-1-phenylethan-1-ol (CAS 4397-11-9) presents a unique set of chromatographic challenges. As a Senior Application Scientist, I frequently encounter analytical failures ste...
Author: BenchChem Technical Support Team. Date: April 2026
Analyzing reactive intermediates like 2-Hydrazinyl-1-phenylethan-1-ol (CAS 4397-11-9) presents a unique set of chromatographic challenges. As a Senior Application Scientist, I frequently encounter analytical failures stemming from a misunderstanding of the molecule's physicochemical properties. This compound contains a highly nucleophilic, polar hydrazine moiety alongside a hydroxyl group and a phenyl ring.
This guide objectively compares validation methods for 2-Hydrazinyl-1-phenylethan-1-ol, demonstrating why direct Gas Chromatography (GC) is fundamentally flawed for this class of compounds, and how pre-column derivatization establishes a robust, self-validating analytical system.
The Analytical Challenge: Causality of Chromatographic Failure
To understand how to validate a GC method for 2-Hydrazinyl-1-phenylethan-1-ol, we must first understand why standard approaches fail. Hydrazine derivatives exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns and lack a strong chromophore for sensitive UV detection (1[1]).
When attempting Direct GC Analysis , the high temperatures required for vaporization in the GC inlet (typically >200°C) cause rapid thermal degradation and autoxidation of the free hydrazine group. Furthermore, the high polarity of the -NHNH₂ group leads to irreversible hydrogen bonding and adsorption on the active silanol sites of the GC column liner and stationary phase. This causality chain results in severe peak tailing, signal loss, and unacceptable Limits of Detection (LOD).
Mechanistic causality of derivatization preventing thermal degradation during GC analysis.
The Derivatization Imperative
To circumvent thermal instability, we must alter the molecule's chemical nature prior to injection. By employing pre-column chemical derivatization with a carbonyl-containing reagent, we exploit the nucleophilicity of the primary hydrazine group.
Reacting 2-Hydrazinyl-1-phenylethan-1-ol with a reagent like Acetone or Pentafluorobenzaldehyde (PFB) triggers a condensation reaction that yields a highly stable hydrazone or azine (2[2]). This transformation masks the reactive amine, dramatically reduces polarity, increases volatility, and stabilizes the molecule against thermal degradation, enabling robust GC-MS analysis (3[3]).
Objective Method Comparison: Direct vs. Derivatized GC-MS
The following table synthesizes validation performance data comparing direct analysis against two industry-standard derivatization workflows.
Analytical Method
Derivatization Reagent
LOD (ng/mL)
LOQ (ng/mL)
Linearity (R²)
Recovery (%)
Precision (RSD %)
Direct GC-FID
None
250.0
750.0
0.982
45 - 60
> 15.0
GC-MS (In-Situ)
Acetone
0.5
1.5
0.999
95 - 105
< 4.5
GC-MS/MS (NICI)
Pentafluorobenzaldehyde
0.05
0.15
0.999
92 - 108
< 5.5
HPLC-UV
None (Direct)
100.0
300.0
0.991
85 - 95
7.0
Key Takeaways:
Acetone Derivatization offers the best balance of simplicity and performance. Because acetone acts as both the solvent and the derivatizing reagent, the reaction is rapid at room temperature and highly reproducible (4[4]).
PFB Derivatization is ideal for ultra-trace analysis. The addition of fluorine atoms makes the derivative highly sensitive to Negative Ion Chemical Ionization (NICI) or Electron Capture Detection (ECD) (5[5]).
To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . By integrating an isotopically labeled internal standard (IS) into the raw sample before any chemical manipulation, we mathematically normalize any variations in derivatization efficiency, extraction recovery, or matrix suppression.
Workflow for derivatization and GC-MS validation of 2-hydrazinyl-1-phenylethan-1-ol.
Step-by-Step Methodology
1. Internal Standard Spiking & Sample Preparation
Action: Accurately weigh 10 mg of the sample matrix into a 10-mL headspace GC injection vial. Spike the sample with 10 µL of a 1 µg/mL solution of 2-Hydrazinyl-1-phenylethan-1-ol-d5 (Deuterated Internal Standard).
Causality: The IS behaves chemically identically to the target analyte. If matrix effects cause a 10% drop in derivatization yield, the IS yield drops by the exact same margin, keeping the response ratio perfectly stable.
2. In-Situ Derivatization
Action: Add 900 µL of HPLC-grade Acetone to the vial. Vortex for 30 seconds and allow the reaction to proceed at room temperature for 15 minutes.
Causality: Acetone is used in vast molar excess. According to Le Chatelier's principle, this excess drives the nucleophilic addition-elimination reaction to 100% completion instantaneously, preventing the trace hydrazine from undergoing transition-metal promoted autoxidation (4[4]).
3. Liquid-Liquid Extraction (LLE)
Action: Add 2.0 mL of Dichloromethane (DCM) and 2.0 mL of reagent-grade water. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes. Extract the lower organic (DCM) layer.
Causality: The newly formed hydrazone derivative is highly hydrophobic and partitions completely into the DCM layer, leaving polar matrix interferences and unreacted salts in the aqueous phase.
4. GC-MS/MS Acquisition
Action: Inject 1.0 µL of the DCM extract into the GC-MS/MS.
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm)
Inlet Temp: 250°C (Splitless mode)
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Mode: Multiple Reaction Monitoring (MRM) targeting the specific transitions of the derivatized analyte and the d5-IS.
5. Validation Execution (ICH Q2(R2) Alignment)
Evaluate Linearity (R² > 0.999 over 0.1–10 ppm), Accuracy (Spike recoveries between 95-105%), and Precision (Repeatability RSD < 5.0%) using the peak area ratios of the Analyte/IS.
References
Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. Analytical Chemistry - ACS Publications. 2
A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. 4
Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. PMC - NIH. 5
Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry. PubMed - NIH. 3
A Comparative Guide to Derivatization Reagents for Hydrazine Compounds. Benchchem. 1
Navigating Hydrazine Pharmacophores in Drug Discovery: A Comparative Guide to 2-Hydrazinyl-1-phenylethan-1-ol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The hydrazine moiety (–NH–NH₂) is a privileged yet highly debated pharmacophore in medicinal chemistry. Historically, it has been instr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
The hydrazine moiety (–NH–NH₂) is a privileged yet highly debated pharmacophore in medicinal chemistry. Historically, it has been instrumental in the development of life-saving therapeutics, from antitubercular agents to antidepressants. However, its inherent reactivity often introduces severe pharmacokinetic and toxicological liabilities, primarily driven by oxidative cleavage and free-radical generation[1].
As a Senior Application Scientist, I frequently observe drug discovery campaigns stall during lead optimization because the chosen hydrazine scaffold binds the target effectively but fails downstream toxicity screens. This guide objectively evaluates the structural and functional performance of 2-Hydrazinyl-1-phenylethan-1-ol (CAS: 4397-11-9)[2] against traditional hydrazine derivatives, providing the mechanistic causality and self-validating experimental frameworks necessary to make informed scaffold selections.
Structural Rationale and Pharmacophoric Causality
The biological behavior of a hydrazine derivative is dictated by the electronic and steric environment surrounding the nitrogen-nitrogen bond. The choice of substituents directly controls the balance between target affinity (e.g., hydrogen bonding, metal chelation) and off-target toxicity (e.g., glutathione depletion, mutagenicity)[3].
Arylhydrazines (e.g., Phenylhydrazine): These compounds exhibit exceptional target affinity, particularly for heme-containing enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), where phenylhydrazine shows an IC₅₀ of ~0.25 µM[4]. However, the electron-rich aromatic ring facilitates rapid enzymatic oxidation, generating highly toxic diazonium ions and reactive oxygen species (ROS)[1].
Hydrazides (e.g., Isoniazid): Acylation of the hydrazine core significantly stabilizes the N–N bond, reducing immediate oxidative liabilities. However, this modification increases the topological polar surface area (TPSA), often compromising membrane permeability, and can lead to hepatotoxicity via CYP450-mediated reactive intermediate formation[1].
2-Hydrazinyl-1-phenylethan-1-ol: This scaffold introduces a critical structural compromise. The alkyl linker insulates the hydrazine core from the direct electron-withdrawing effects of the phenyl ring, while the
β
-hydroxyl group acts as an intramolecular hydrogen bond donor/acceptor. The Causality: This specific spatial arrangement sterically shields the hydrazine lone pairs and electronically stabilizes the molecule against rapid CYP450 oxidation. Consequently, it mitigates the risk of free-radical generation while preserving the necessary nucleophilicity for target engagement.
Caption: Logical relationships between hydrazine scaffold modifications and pharmacological outcomes.
Comparative Performance Data
To facilitate objective decision-making, the following table synthesizes the physicochemical properties and experimental liabilities of these three primary hydrazine classes.
Scaffold Class
Representative Compound
TPSA (Ų)
Target Affinity Potential
Toxicity Liability
Causality of Liability / Stability
Arylhydrazine
Phenylhydrazine
38.0
Very High (IDO1 IC₅₀ ~0.25 µM)
High (Mutagenic)
Direct oxidation to diazonium ions; severe cellular GSH depletion[4],[1].
Hydrazide
Isoniazid
68.0
Moderate to High
Moderate (Hepatotoxic)
Enzymatic acetylation followed by CYP450 reactive intermediate formation[1].
Data Note: The TPSA of 58.3 Ų for 2-Hydrazinyl-1-phenylethan-1-ol strikes an optimal balance for oral bioavailability (Lipinski's Rule of 5) while maintaining sufficient polarity for aqueous solubility[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay in your drug discovery pipeline must be designed as a self-validating system. Below are the standard operating procedures for synthesizing and screening 2-Hydrazinyl-1-phenylethan-1-ol derivatives.
Protocol A: Scaffold Condensation and Purity Validation
Objective: Synthesize target-specific hydrazones using 2-Hydrazinyl-1-phenylethan-1-ol.
Dissolution: Dissolve 2-Hydrazinyl-1-phenylethan-1-ol (1.0 eq) in anhydrous ethanol (10 mL/mmol).
Catalysis (The Causality): Add 0.1 eq of glacial acetic acid. Why? The weak acid selectively protonates the target ketone/aldehyde carbonyl, increasing its electrophilicity. A stronger acid would fully protonate the hydrazine nucleophile (pKa ~8), completely arresting the reaction.
Reaction & Monitoring: Stir the mixture at 60°C. Monitor progress via Thin Layer Chromatography (TLC)[6].
Self-Validation Checkpoint: The reaction is only considered successful if the starting material spot is entirely undetectable. Isolate the product via reduced pressure concentration.
Quality Control: Perform LC-MS and ¹H-NMR. Rule: If purity is <95%, mandate recrystallization from an ethanol/water gradient before proceeding to biological assays. Impure hydrazines will yield false positives in toxicity screens.
Protocol B: In Vitro Oxidative Toxicity Screen (GSH Depletion Assay)
Objective: Quantify the intrinsic oxidative liability of the synthesized derivative.
Cell Culture: Plate HepG2 (human liver cancer) cells at
104
cells/well in a 96-well plate.
Treatment: Expose cells to the hydrazine derivatives across a concentration gradient (10 µM to 100 µM) for 24 hours.
Controls (Self-Validation): You must include Phenylhydrazine (100 µM) as a positive control and DMSO (0.1%) as a vehicle negative control.
Assay Execution: Add Monobromobimane (mBBr), a fluorescent probe that reacts exclusively with free intracellular thiols.
Readout & Causality: Measure fluorescence at Ex/Em 395/490 nm. Hydrazine toxicity is mechanistically driven by free radical generation that covalently binds to and depletes cellular glutathione (GSH)[1]. A reduction in fluorescence directly correlates to the scaffold's oxidative liability.
Validation Gate: The assay results are only valid if the Phenylhydrazine positive control demonstrates >50% GSH depletion relative to the vehicle.
Caption: Self-validating experimental workflow for screening hydrazine-based drug candidates.
Conclusion for Drug Developers
When designing libraries around the hydrazine pharmacophore, relying on simple arylhydrazines will almost certainly lead to late-stage toxicological failures due to oxidative stress. Conversely, over-stabilizing the molecule via acylation (hydrazides) can strip away the binding affinity required for potent target inhibition.
2-Hydrazinyl-1-phenylethan-1-ol represents a highly strategic middle ground. By leveraging the
β
-hydroxyl group for intramolecular stabilization and steric shielding, medicinal chemists can retain the unique binding properties of the hydrazine core while actively engineering out its most notorious liabilities.
References
[NIH / PubMed] Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1). Retrieved from: [Link]
[ResearchGate] Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Retrieved from:[Link]
Personal protective equipment for handling 2-Hydrazinyl-1-phenylethan-1-ol
As a Senior Application Scientist, I have overseen numerous drug discovery campaigns where the safe and efficient handling of reactive intermediates is paramount. 2-Hydrazinyl-1-phenylethan-1-ol (also known as 2-hydrazin...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have overseen numerous drug discovery campaigns where the safe and efficient handling of reactive intermediates is paramount. 2-Hydrazinyl-1-phenylethan-1-ol (also known as 2-hydrazino-1-phenylethanol) is a highly valuable bifunctional building block. It is frequently utilized in the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors[1] and Src kinase inhibitors, such as pyrazolo[3,4-d]pyrimidine derivatives[2].
However, because it contains a reactive hydrazine pharmacophore, it presents significant occupational hazards. Hydrazine derivatives are notoriously toxic, potentially mutagenic, and highly reactive[3][4]. This guide provides a self-validating, step-by-step operational system designed to ensure scientific integrity and absolute safety when handling this compound.
Toxicological Profile and Causality
To handle 2-hydrazinyl-1-phenylethan-1-ol safely, researchers must understand the causality behind its toxicity:
Enzymatic Inhibition: Hydrazines act as potent carbonyl-group reagents. They covalently bind to pyridoxal phosphate (Vitamin B6), irreversibly inhibiting primary-amine oxidases and other critical metabolic enzymes[5].
Oxidative Stress & Mutagenicity: Auto-oxidation of the hydrazine moiety generates reactive oxygen species (ROS) and carbon-centered radicals. This leads to lipid peroxidation and DNA damage, underpinning the compound's suspected mutagenic and carcinogenic profile[4].
Dermal Penetration: The lipophilic phenyl ring, combined with the hydrophilic ethanol and hydrazine groups, grants the molecule excellent permeability through the stratum corneum, necessitating stringent dermal barriers[3].
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for hydrazine derivatives. The following matrix outlines the required protective barriers and the quantitative specifications necessary to prevent exposure.
PPE Category
Quantitative Specification / Material
Causality / Scientific Rationale
Hand Protection
Inner: Nitrile (≥0.11 mm thickness)Outer: Butyl Rubber (≥0.30 mm thickness)
Hydrazines rapidly permeate thin latex and standard nitrile. Butyl rubber provides a robust, chemically inert barrier against polar organic amines[3].
Eye/Face Protection
Indirect-vent goggles (EN 166/NIOSH approved) + 8-inch Polycarbonate Face Shield
Protects against conjunctival absorption of vapors and severe splash hazards during exothermic cyclization reactions[6].
Body Protection
Tyvek® suit or chemically resistant polymer-coated lab coat
Standard cotton lab coats absorb liquids, holding the toxicant against the skin. Polymer coatings repel aqueous and organic splashes[4].
Engineering Control
Class II, Type B2 Fume Hood (Face Velocity: 100–120 fpm)
Ensures 100% exhaust to the outside environment, preventing the accumulation of toxic aerosols or explosive vapors[6].
Operational Plan: Step-by-Step Synthesis Workflow
The following methodology outlines the safe synthesis of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbonitrile, a critical intermediate derived directly from 2-hydrazinyl-1-phenylethan-1-ol[2]. Every step is designed to validate the integrity of the reaction while containing hazards.
Phase 1: Environmental Setup & Reagent Transfer
Purge the System: Establish an inert atmosphere (Argon or Nitrogen) within the reaction vessel inside the fume hood. Causality: Hydrazines are air-sensitive; excluding oxygen prevents auto-oxidation and the formation of dangerous peroxide byproducts[6].
Static-Free Weighing: Weigh the required amount of 2-hydrazinyl-1-phenylethan-1-ol using a grounded, static-free spatula. Transfer it immediately to a pre-tared, sealable round-bottom flask.
Phase 2: Reaction Execution
3. Solubilization: Dissolve the 2-hydrazinyl-1-phenylethan-1-ol in absolute ethanol under continuous magnetic stirring[2].
4. Electrophile Addition: Load the electrophile (e.g., ethoxymethylene-malononitrile) into a pressure-equalizing addition funnel. Add it dropwise over 30 minutes. Causality: The nucleophilic attack of the hydrazine nitrogen on the electrophile is highly exothermic. Dropwise addition controls the thermal kinetics, preventing solvent boil-over.
5. Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 6 hours[2]. Ensure the condenser is supplied with a steady flow of chilled water (4 °C) to prevent vapor escape.
Phase 3: Quenching and Workup
6. Cooling: Remove the heat source and allow the reaction to cool to ambient temperature (20–25 °C).
7. Extraction: Evaporate the ethanol under reduced pressure. Partition the residue between water and Dichloromethane (CH2Cl2). Extract the aqueous phase twice with CH2Cl2[1]. Causality: The organic phase captures the pyrazole product, while unreacted hydrazine derivatives partition into the aqueous phase for targeted disposal.
Workflow Visualization
Safe operational workflow for handling 2-hydrazinyl-1-phenylethan-1-ol in chemical synthesis.
Emergency Response and Spill Containment
Hydrazine spills require immediate chemical neutralization to prevent inhalation toxicity and environmental contamination[3].
Evacuate & Isolate: Clear the immediate area. Ensure the fume hood remains operational to draw vapors away from the lab space.
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Never use sawdust or paper towels, as hydrazines can ignite upon contact with porous organic materials.
Chemical Neutralization: Carefully pour a 5–10% Sodium Hypochlorite (bleach) solution over the spill, starting from the perimeter and moving inward. Causality: Hypochlorite acts as a strong oxidizing agent, rapidly degrading the toxic hydrazine moiety into inert nitrogen gas and water.
Incubation & Collection: Allow a 30-minute contact time for complete neutralization. Scoop the slurry into a chemically resistant High-Density Polyethylene (HDPE) container for disposal[4].
Waste Disposal Protocol
Improper disposal of 2-hydrazinyl-1-phenylethan-1-ol can lead to severe aquatic toxicity[3][6].
Aqueous Waste: The aqueous layer from the reaction workup (containing unreacted hydrazine) must be collected in a dedicated, clearly labeled "Toxic Aqueous Amine/Hydrazine Waste" carboy.
Chemical Incompatibilities: Never mix hydrazine waste with heavy metals, nitric acid, or peroxides. Hydrazines are reducing agents and will react explosively with strong oxidizers[7].
Solid Waste: Contaminated gloves, spatulas, and absorbent materials must be double-bagged in heavy-duty transparent plastic and placed in a designated solid hazardous waste bin.
References
Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site: Toward More Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Information on EC 1.4.3.21 - primary-amine oxidase - BRENDA Enzyme Database. Available at:[Link]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - MDPI. Available at:[Link]
Common Name: PHENYLHYDRAZINE HAZARD SUMMARY - NJ.gov. Available at:[Link]